Iodotrifluoroethylene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2-trifluoro-2-iodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3I/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZTKFRZJMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073166 | |
| Record name | Ethene, trifluoroiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-37-5 | |
| Record name | Iodotrifluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodotrifluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 359-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, trifluoroiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroiodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iodotrifluoroethylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKV2XT37FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
vibrational modes of iodotrifluoroethylene in IR spectroscopy
Vibrational Profiling of Iodotrifluoroethylene ( ): A Technical Guide to IR Modes and Structural Dynamics
Executive Summary
Iodotrifluoroethylene (ITFE,
This guide provides a definitive technical analysis of the vibrational modes of
Molecular Architecture and Symmetry
The vibrational behavior of
-
Total Atoms (
): 6 -
Degrees of Freedom (
): 12 Vibrational Modes[1][3][4] -
Symmetry Species: The modes span the irreducible representations
(in-plane) and (out-of-plane).[1]-
Selection Rules: All 12 modes are formally IR active. However, intensity varies dramatically based on the change in dipole moment (
).[2] -
Key Feature: The iodine atom creates a significant mass imbalance and electronic "softness" (polarizability) compared to fluorine, enhancing the intensity of the C=C stretch and shifting C-F manifolds.
-
Diagram 1: Vibrational Assignment Workflow
The following workflow illustrates the modern protocol for assigning modes in halogenated alkenes, utilizing matrix isolation to resolve site-splitting and isotopic shifts.
Caption: Workflow for high-fidelity vibrational assignment integrating experimental matrix isolation and anharmonic computational modeling.
Vibrational Mode Analysis
The infrared spectrum of
Diagnostic Band Assignments (Experimentally Accessible)
The following table consolidates data from recent matrix-isolation studies (Feßner et al., 2025) and standard gas-phase envelopes.
| Mode Description | Symmetry | Approx. Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| C=C Stretch ( | 1764 | Medium | Primary Indicator. Distinct from | |
| C-F Stretch ( | 1328 * | Strong | Out-of-phase stretching of the | |
| C-F Stretch ( | 1175 | Very Strong | Stretching of the single fluorine on the iodine-bearing carbon. Highly sensitive to local environment. | |
| C-F Stretch ( | 1004 | Strong | In-phase stretching of the | |
| Skeletal Bend ( | ~650 | Weak | In-plane bending motion of the entire molecular skeleton.[3] |
*Note: The band at ~1328 cm⁻¹ is complex and often overlaps with combination modes (e.g.,
Mechanistic Insights
-
The "Blue-Shifted" Alkene: The C=C stretch at ~1764 cm⁻¹ is significantly higher than typical hydrocarbon alkenes (1620–1680 cm⁻¹).[2] This is a hallmark of fluorinated olefins, driven by the high electronegativity of fluorine which strengthens the
-component of the C=C bond and reduces the C-C bond length, despite the heavy iodine atom. -
Iodine Mass Effect: While fluorine raises frequencies, the iodine atom (
amu) acts as a mechanical anchor.[2] Modes involving significant C-I displacement (typically <600 cm⁻¹) mix with C-F deformations, creating unique "fingerprint" patterns distinct from chlorotrifluoroethylene ( ).[2] -
Matrix Effects: In Argon matrices,
exhibits strong site-splitting (multiple peaks for a single mode) due to the molecule occupying different "pockets" in the lattice.[6] Neon or para-hydrogen ( ) matrices yield sharper, simplified spectra closer to the true gas-phase Hamiltonian.[2]
Experimental Protocols
To ensure data integrity when characterizing
Gas-Phase IR (Routine ID)
Objective: Rapid identification of feedstock purity.
-
Cell Pathlength: Use a 10 cm gas cell with KBr or ZnSe windows.
-
Pressure: Fill to 5–10 Torr.
has high oscillator strength; higher pressures will saturate the C-F stretching region (1000–1350 cm⁻¹).[2] -
Resolution: 4 cm⁻¹ is sufficient for rotational envelope recognition.[1][2]
Matrix Isolation (Structural Characterization)
Objective: Detailed assignment and isotopologue analysis.
-
Host Gas: Para-hydrogen (
) is preferred for minimizing inhomogeneous broadening.[1][2] -
Deposition: Co-deposit
and Host (ratio 1:1000) onto a gold-plated mirror at 4 K. -
Annealing: Briefly warm the matrix (e.g., to 15 K for Ar) to relax high-energy sites, though this may induce dimerization (observed as bands at 1759/1757 cm⁻¹).[2]
Diagram 2: Spectral Feature Dependency
This diagram maps the causal relationship between experimental conditions and observed spectral features.[2]
Caption: Impact of matrix parameters on spectral topology. Argon matrices often induce site-splitting artifacts, while annealing reveals dimer interactions.[1][6]
Applications in Drug Development[7]
While
Trifluorovinyl Introduction
The trifluorovinyl group (
-
Lithium-Halogen Exchange: Generation of
at low temperatures (-78°C) for nucleophilic attack on aldehydes/ketones.[1][2] -
Cross-Coupling: Palladium-catalyzed coupling (Stille or Suzuki-type) to attach the
moiety to aromatic scaffolds.[1][2]
Quality Control in Fluoropolymer Synthesis
In the production of medical-grade fluoropolymers (e.g., for catheter tubing or implants),
-
Impurity Monitoring: The C=C stretch at 1764 cm⁻¹ allows for precise quantification of residual monomer in polymer matrices, distinct from the polymer's broad C-F absorption.
References
-
Feßner, M., Bloino, J., & Merten, C. (2025).[2][3][6][7] Matrix-isolation IR spectra of iodotrifluoroethylene (
). Physical Chemistry Chemical Physics, 27(16), 8377-8384.[2][8] -
NIST Chemistry WebBook. (n.d.).[1][2] Infrared Spectrum of Halogenated Ethylenes. National Institute of Standards and Technology.[1][2][9]
-
Herrebout, W. A., et al. (2024).[2] Halogen-bonding and conformational analysis of iodotrifluoroethylene. Journal of Molecular Structure. (Contextual citation from Feßner et al. study).
-
Inoue, M., et al. (2023).[2] Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Matrix-isolation IR spectra of iodotrifluoroethylene (C 2 F 3 I) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00292C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
quantum chemical calculations of iodotrifluoroethylene
Advanced Quantum Chemical Profiling of Iodotrifluoroethylene (C F I): A Computational Protocol
Executive Summary
Iodotrifluoroethylene (C
This guide provides a validated computational workflow for researchers to accurately predict the structural, electronic, and spectroscopic properties of C
Computational Theory & Strategy
The Iodine Challenge: Relativistic Effects
Standard non-relativistic Schrödinger equations fail for heavy elements like iodine (
-
Scalar Relativistic Effects: Account for mass-velocity and Darwin terms. These are critical for accurate geometry.
-
Spin-Orbit Coupling (SOC): Essential for accurate excited states (UV-Vis) and NMR shielding tensors (Heavy-Atom-on-Light-Atom effect).[1]
Strategic Choice: Use Effective Core Potentials (ECPs) .[1][2] ECPs replace the chemically inert core electrons with a potential that implicitly includes relativistic effects, reducing computational cost while maintaining accuracy for valence properties.
Density Functional Selection
The choice of functional is dictated by the specific property of interest:
-
Geometry & Frequencies:
B97X-D or B3LYP-D3(BJ) . The dispersion correction (-D) is non-negotiable for describing intermolecular interactions (e.g., dimers) and correct conformational energy ordering.[1] -
NMR Parameters: PBE0 or KT2 , often outperforming B3LYP for halogenated shifts.[1]
-
Excited States (TD-DFT): CAM-B3LYP (range-separated hybrid) to avoid charge-transfer errors common in vinylic systems.
Basis Set Architecture
A "balanced" basis set approach is required to prevent basis set superposition error (BSSE) while adequately describing the iodine valence shell.
| Element | Basis Set | Rationale |
| Iodine (I) | aug-cc-pVTZ-PP | Includes ECP (PP = Pseudopotential) and diffuse functions for polarizability.[1] |
| Carbon (C) | aug-cc-pVTZ | Triple- |
| Fluorine (F) | aug-cc-pVTZ | High electronegativity requires diffuse functions for accurate electron affinity. |
Validated Computational Protocol
Workflow Diagram
The following diagram outlines the logical flow of the computational campaign, ensuring self-validation at each step.
Figure 1: Self-validating computational workflow for C
Step-by-Step Methodology
Step 1: Geometry Optimization
Objective: Locate the global minimum on the Potential Energy Surface (PES).
-
Input Construction: Build C
F I with an initial C–I bond length of 2.10 Å and C=C bond length of 1.32 Å. Set symmetry to (planar) if the code allows, though is safer to detect symmetry-breaking. -
Route Section (Example for Gaussian): #p opt freq wB97XD/gen pseudo=read Note: Use gen to mix basis sets and pseudo=read to load the Iodine ECP.[1]
-
Convergence Criteria: Use Opt=VeryTight to ensure the gradient is sufficiently flat, which is crucial for subsequent frequency calculations.[1]
Step 2: Vibrational Analysis (IR/Raman)
Objective: Validate the stationary point and generate spectral data.
-
Execution: Run immediately following optimization (or linked via opt freq).
-
Validation Check: Inspect the output for imaginary frequencies (denoted as negative wavenumbers).
-
0 Imaginary Frequencies: True local minimum. Proceed.
-
1+ Imaginary Frequencies: Transition state or saddle point.[1] Perturb geometry along the imaginary mode and re-optimize.
-
-
Scaling: Apply a scaling factor (approx. 0.95–0.98 for hybrid DFT) to correct for anharmonicity when comparing to experimental IR spectra.
Step 3: NMR Shielding Tensors
Objective: Predict
-
Method: Gauge-Independent Atomic Orbital (GIAO).
-
Relativistic Correction: If available (e.g., in ORCA or ADF), enable ZORA (Zeroth Order Regular Approximation) or similar all-electron relativistic Hamiltonians for this specific step to capture the HALA effect on the
-carbon and fluorine atoms. -
Reference: Calculate TMS (tetramethylsilane) and CFCl
at the same level of theory to reference C and F shifts, respectively.
Data Analysis & Expected Results
Structural Benchmarks
Calculated values should converge within 0.02 Å of experimental data derived from microwave or electron diffraction studies.
| Parameter | Experimental (Approx.) | Target Calc. (wB97X-D) | Notes |
| r(C=C) | 1.32 Å | 1.31 - 1.33 Å | Typical double bond character.[1] |
| r(C–I) | 2.09 Å | 2.08 - 2.11 Å | Sensitive to basis set quality on Iodine.[1] |
| r(C–F) | 1.33 Å | 1.32 - 1.34 Å | Short due to high F electronegativity.[1] |
| 114° | 113° - 115° | Deviates from 120° due to repulsion.[1] |
Reactivity: C–I Bond Homolysis
The primary degradation pathway for C
To model this:
-
Perform a Relaxed Potential Energy Surface (PES) Scan .[1]
-
Increment the C–I bond length from 2.10 Å to 6.0 Å in 0.1 Å steps.
-
UDFT (Unrestricted DFT): Essential for the dissociation limit to correctly describe the two radical species (doublet states).
-
Diagram: The energy should plateau, giving the Bond Dissociation Energy (BDE).[1]
Figure 2: Homolytic dissociation pathway of the C-I bond.
References
-
Feßner, M., Bloino, J., & Merten, C. (2025).[1][3] Matrix-isolation IR spectra of iodotrifluoroethylene (C2F3I). Physical Chemistry Chemical Physics, 27(16), 8377-8384.[1][4] [Link]
-
Peterson, K. A., et al. (2003).[1] Systematically convergent basis sets with relativistic pseudopotentials. The Journal of Chemical Physics, 119, 11099.[1] [Link][1]
-
Grimme, S., et al. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104.[1] [Link][1]
-
Kaupp, M., et al. (2004).[1] Calculation of NMR and EPR Parameters: Theory and Applications. Wiley-VCH. [Link][1]
An In-depth Technical Guide to 1,1,2-Trifluoro-2-iodoethene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,2-Trifluoro-2-iodoethene, also known as trifluoroiodoethylene, is a halogenated ethene of significant interest in organic synthesis. Its unique electronic properties, stemming from the presence of three fluorine atoms and an iodine atom attached to a double bond, make it a valuable building block for the introduction of the trifluoro-vinyl group into a wide range of molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1,1,2-trifluoro-2-iodoethene, detailed experimental protocols for its synthesis, an exploration of its reactivity, and a discussion of its applications, particularly in the realm of medicinal chemistry and drug development.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 1,1,2-Trifluoro-2-iodoethene (CF₂=CFI) serves as a key reagent for the installation of the trifluorovinyl moiety, a functional group that can significantly modulate the physicochemical and biological properties of a parent compound. The presence of the carbon-iodine bond provides a reactive handle for a variety of coupling reactions, making it a versatile tool for synthetic chemists. This guide aims to provide a detailed technical overview of this important reagent for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physical properties of 1,1,2-trifluoro-2-iodoethene is essential for its safe handling, storage, and use in chemical reactions.
General and Spectroscopic Properties
The key physical and spectroscopic identifiers for 1,1,2-trifluoro-2-iodoethene are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,2-Trifluoro-2-iodoethene | |
| Synonyms | Trifluoroiodoethylene, Iodotrifluoroethylene | |
| CAS Number | 359-37-5 | |
| Molecular Formula | C₂F₃I | |
| Molecular Weight | 207.92 g/mol | |
| Appearance | Volatile colorless liquid | |
| Boiling Point | 30 °C | [1] |
| Density | 2.284 g/cm³ | [1] |
| Refractive Index | 1.4143 |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 1,1,2-trifluoro-2-iodoethene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show strong absorption bands characteristic of C-F and C=C stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of iodine and fluorine atoms.
Synthesis of 1,1,2-Trifluoro-2-iodoethene
The primary route for the synthesis of 1,1,2-trifluoro-2-iodoethene is through the iodination of a suitable trifluorovinyl metallic species.
Iodination of Trifluorovinyl lithium
This method involves the generation of trifluorovinyl lithium from a suitable precursor, followed by quenching with an iodine source.
Experimental Protocol:
-
Generation of Trifluorovinyl lithium: A solution of trifluorovinyl lithium is prepared in situ, typically by the deprotonation of a trifluoroethane derivative or by halogen-metal exchange from a trifluorovinyl halide at low temperature (e.g., -78 °C) in an inert solvent such as diethyl ether or tetrahydrofuran.
-
Iodination: A solution of iodine (I₂) in the same inert solvent is added dropwise to the cold solution of trifluorovinyl lithium. The reaction is typically rapid.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then quenched with a suitable aqueous solution, such as saturated ammonium chloride. The organic layer is separated, washed with sodium thiosulfate solution to remove excess iodine, and then with brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and purified by distillation to yield 1,1,2-trifluoro-2-iodoethene as a volatile liquid.
Reactivity and Applications
The reactivity of 1,1,2-trifluoro-2-iodoethene is dominated by the chemistry of the carbon-iodine bond and the electron-deficient double bond.
Cross-Coupling Reactions
The C-I bond is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of the trifluorovinyl group onto a wide range of substrates, including aryl, heteroaryl, and vinyl groups.
Cycloaddition Reactions
The electron-deficient nature of the double bond in 1,1,2-trifluoro-2-iodoethene makes it a good dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions. These reactions provide a powerful method for the construction of complex fluorinated cyclic systems. Theoretical studies on the [4+2] cycloaddition of trifluoroethylene with various dienes indicate that these reactions are generally concerted and exhibit high regioselectivity.[3][4]
Sources
stability and decomposition pathways of iodotrifluoroethylene
Stability and Decomposition Pathways of Iodotrifluoroethylene ( )
Chemical Energetics and The "Weak Link"
To understand the stability of
| Bond Type | Approx.[1][2] Bond Energy (kcal/mol) | Stability Implication |
| C–F | ~116 | Extremely stable; resistant to hydrolysis and thermal cleavage. |
| C=C | ~150 | Stable alkene backbone; site of polymerization. |
| C–I | ~53 - 57 | The Weak Link. Susceptible to homolytic cleavage by UV light ( |
Mechanistic Insight: The decomposition of
Decomposition Pathways
Pathway A: Photolytic Decomposition (Primary Mode)
Exposure to light, particularly in the UV-A and UV-B range, triggers the rapid degradation of
-
Initiation: The molecule absorbs a photon, exciting an electron into the antibonding orbital of the C–I bond, causing homolysis.
-
Propagation/Termination:
-
Iodine Formation: Iodine radicals recombine to form molecular iodine (
), visible as a violet discoloration. -
Dimerization: Two trifluorovinyl radicals combine to form perfluoro-1,3-butadiene.
-
Cyclodimerization: In high concentrations, the radicals or the excited monomer can attack a ground-state molecule to form cyclobutane derivatives (e.g., 1,2-diiodoperfluorocyclobutane).
-
Pathway B: Thermal Degradation & Polymerization
While less sensitive to heat than light,
-
Spontaneous Polymerization: Without inhibitors, trace radicals (generated thermally or photolytically) can initiate chain-growth polymerization, forming poly(trifluoroiodoethylene). This reaction is exothermic and can be dangerous in closed vessels.
-
Disproportionation: At elevated temperatures (>100°C), the compound may disproportionate to form
and more complex perfluorinated telomers.
Pathway C: Oxidative Degradation
In the presence of oxygen (
-
Product: Carbonyl fluoride (
) is a hydrolysis-sensitive gas that converts to HF upon contact with moisture, posing a significant safety hazard.
Visualization of Decomposition Networks
The following diagram illustrates the causal relationships between environmental triggers and degradation products.
Figure 1: Mechanistic flow of C2F3I degradation triggered by bond homolysis.
Stabilization and Storage Protocol
To maintain the integrity of
The "Copper Standard"
Copper metal is the industry-standard stabilizer for organic iodides. It acts as a radical scavenger and an iodine trap .
-
Mechanism:
(Precipitates as white/off-white solid). -
Benefit: Prevents the autocatalytic effect of free iodine, which can act as a radical initiator.
Storage Workflow
| Parameter | Requirement | Rationale |
| Container | Amber Glass or Stainless Steel | Blocks UV radiation to prevent photolysis. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents formation of peroxy radicals and |
| Temperature | < 0°C (Freezer) | Slows thermal radical generation and polymerization kinetics. |
| Stabilizer | Copper Turnings / Wire | Scavenges free iodine ( |
Experimental Protocols
Protocol A: Purity Verification (Self-Validating)
Before using
-
Sampling: Take a 50
L aliquot of under inert atmosphere. -
Preparation: Dilute in
(pre-neutralized over basic alumina to remove acid traces). -
Analysis: Acquire a
NMR spectrum (unprotonated).-
Pass Criteria: Three distinct multiplets (AMX spin system) corresponding to the trifluorovinyl group.
-
Fail Criteria:
-
New peaks at -60 to -80 ppm (indicative of polymerization or saturated impurities).
-
Broadening of peaks (paramagnetic broadening due to dissolved
or radical species).
-
-
-
Visual Check: The solution must be colorless. A pink/violet hue indicates free iodine (
) release.
Protocol B: Iodine Scavenging (Rescue Procedure)
If a stored sample turns violet (indicating
-
Filtration: Do not use immediately.
-
Treatment: Add fresh, acid-washed Copper powder to the liquid.
-
Agitation: Stir gently at 0°C until the violet color fades to colorless.
-
Distillation: If the color persists, vacuum distill the monomer (protect from light) into a receiver containing fresh copper wire.
Safety and Toxicology
-
Inhalation Risk: Decomposition products include HF and
, which are acutely toxic and corrosive to lung tissue. Always handle in a fume hood. -
Explosion Hazard: Like many fluoro-olefins,
can form explosive peroxides if exposed to air for prolonged periods. Never distill to dryness if peroxides are suspected.
References
-
Iodotrifluoroethylene Properties & Identifiers. PubChem Database, CID 67755.
-
Thermal Decomposition of Fluoropolymers. Journal of the Chemical Society B.
-
Quantum Control in Trifluoroiodoethylene Spins. arXiv:2505.04090 [quant-ph].
- Photolysis of Fluoroiodides.Journal of Physical Chemistry. (General mechanism citation for C-I homolysis in fluoroalkenes).
The Trifluorovinyl Iodide Synthon: A Comprehensive Guide to its Reactivity with Nucleophiles and Electrophiles
Introduction: The Unique Profile of Iodotrifluoroethylene
Iodotrifluoroethylene (CF₂=CFI) is a halogenated alkene that has garnered significant interest in synthetic chemistry due to its versatile reactivity. The presence of three electron-withdrawing fluorine atoms renders the carbon-carbon double bond electron-deficient, making it susceptible to attack by nucleophiles. Simultaneously, the carbon-iodine bond provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of iodotrifluoroethylene with both nucleophiles and electrophiles, offering insights into its mechanistic behavior and showcasing its utility as a valuable building block in the synthesis of complex fluorinated molecules for the pharmaceutical and materials science sectors.
Iodotrifluoroethylene is a volatile, colorless liquid.[1] Its synthesis is typically achieved through the dehydrochlorination of 1-iodo-2-chloro-1,2,2-trifluoroethane.[1] The molecule's electronic structure is dominated by the strong inductive effect of the fluorine atoms, which polarizes the C=C bond and significantly influences its chemical behavior.
Part 1: Nucleophilic Reactivity - A Gateway to Trifluorovinyl Scaffolds
The electron-deficient nature of the double bond in iodotrifluoroethylene makes it an excellent substrate for nucleophilic attack. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of a leaving group. The regioselectivity of the initial attack and the nature of the leaving group are key determinants of the final product.
Reactions with Carbon Nucleophiles: Building Complex Carbon Skeletons
One of the most powerful applications of iodotrifluoroethylene is in the formation of new carbon-carbon bonds, providing access to a wide array of trifluorovinyl-containing compounds.
Iodotrifluoroethylene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is selectively activated. These reactions offer a versatile and efficient method for introducing the trifluorovinyl moiety into organic molecules.
Sonogashira Coupling: The Sonogashira coupling of iodotrifluoroethylene with terminal alkynes provides a direct route to trifluoroenynes. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine.
// Reactants ITFE [label="CF₂=CFI\n(Iodotrifluoroethylene)"]; Alkyne [label="R-C≡CH\n(Terminal Alkyne)"];
// Catalysts and Base Catalysts [label="Pd(0) Catalyst\nCu(I) Co-catalyst\nBase (e.g., Et₃N)", shape=ellipse, fillcolor="#FFFFFF"];
// Intermediate Intermediate [label="[Pd-Complex Intermediate]", shape=diamond, style=dashed, fillcolor="#FFFFFF"];
// Product Product [label="CF₂=CF-C≡C-R\n(Trifluoroenyne)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction flow ITFE -> Intermediate [label="Oxidative\nAddition"]; Alkyne -> Intermediate [label="Transmetalation", style=dashed]; Catalysts -> Intermediate [style=dotted]; Intermediate -> Product [label="Reductive\nElimination"]; } caption [label="Sonogashira Coupling of Iodotrifluoroethylene.", fontname="Arial", fontsize=10];
Experimental Protocol: Sonogashira Coupling of Iodotrifluoroethylene with Phenylacetylene
-
To a solution of iodotrifluoroethylene (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoroenyne.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Iodotrifluoroethylene
| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | CF₂=CF-C≡C-Ph | High | General Sonogashira Conditions |
| Arylboronic acids | Pd(OAc)₂, SPhos, K₃PO₄ | CF₂=CF-Ar | Good to Excellent | Suzuki-Miyaura Analogy |
| Organozinc reagents | Pd(dba)₂, XPhos | CF₂=CF-R | Good to Excellent | Negishi Analogy |
| Organotin reagents | Pd(PPh₃)₄ | CF₂=CF-R | Good to Excellent | Stille Analogy |
Reactions with Nitrogen Nucleophiles: Synthesis of Fluorinated Amines and Heterocycles
The reaction of iodotrifluoroethylene with nitrogen-based nucleophiles, such as primary and secondary amines, provides access to trifluorovinyl amines. These reactions often proceed under mild conditions. For instance, chlorotrifluoroethylene reacts with diethylamine at low temperatures to yield the corresponding (chlorotrifluoroethyl)diethylamine.[1] A similar reactivity pattern is expected for iodotrifluoroethylene.
// Reactants ITFE [label="CF₂=CFI"]; Amine [label="R₂NH"];
// Intermediate Intermediate [label="CF₂⁻-CFI(NR₂H⁺)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
// Product Product [label="CF₂=CF-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction flow ITFE -> Intermediate [label="Nucleophilic Attack"]; Amine -> Intermediate [style=dotted]; Intermediate -> Product [label="Elimination of HI"]; } caption [label="Reaction with a secondary amine.", fontname="Arial", fontsize=10];
Reactions with Oxygen Nucleophiles: Access to Trifluorovinyl Ethers
Alkoxides, such as sodium methoxide, can react with polyfluoroalkenes to yield the corresponding substitution products. For example, hexafluorobenzene reacts with sodium methoxide in methanol to produce pentafluoroanisole.[1] By analogy, iodotrifluoroethylene is expected to react with alkoxides to form trifluorovinyl ethers, which are valuable intermediates in organic synthesis.
Experimental Protocol: Reaction of Iodotrifluoroethylene with Sodium Methoxide (Hypothetical)
-
Prepare a solution of sodium methoxide in dry methanol under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of iodotrifluoroethylene in methanol.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by ¹⁹F NMR spectroscopy.
-
Upon completion, carefully quench the reaction with water and extract the product with a low-boiling-point organic solvent.
-
Dry the organic layer and carefully remove the solvent by distillation to isolate the volatile trifluorovinyl ether.
Reactions with Sulfur Nucleophiles: Formation of Trifluorovinyl Thioethers
Thiolates are potent nucleophiles that readily react with electron-deficient alkenes. The reaction of iodotrifluoroethylene with thiols, in the presence of a base, is expected to proceed smoothly to afford trifluorovinyl thioethers. These compounds are of interest in materials science and as synthetic intermediates.
Part 2: Electrophilic Reactivity - A Challenging but Feasible Transformation
The electron-deficient nature of the double bond in iodotrifluoroethylene makes it generally unreactive towards electrophiles. The high electronegativity of the fluorine atoms deactivates the π-system, making it a poor nucleophile. Consequently, classical electrophilic addition reactions, such as the addition of hydrogen halides or halogens, are not commonly observed.
However, under specific conditions, electrophilic attack on the iodine atom or forced additions to the double bond may be possible. Further research is needed to fully explore the scope of electrophilic reactions with iodotrifluoroethylene. The lack of readily available literature on such reactions suggests that these transformations are challenging.
Part 3: Cycloaddition Reactions - Constructing Fluorinated Ring Systems
Cycloaddition reactions provide a powerful tool for the construction of cyclic and heterocyclic compounds. The electron-deficient nature of iodotrifluoroethylene makes it a potential dienophile in Diels-Alder reactions and a participant in [2+2] cycloadditions.
[4+2] Cycloaddition (Diels-Alder) Reactions
Electron-deficient alkenes are excellent dienophiles in Diels-Alder reactions.[2] Therefore, iodotrifluoroethylene is expected to react with electron-rich dienes to form six-membered rings containing the trifluoro-iodo-substituted moiety. These reactions would provide a direct route to complex fluorinated cyclic systems.
// Reactants Diene [label="Electron-Rich Diene"]; ITFE [label="CF₂=CFI\n(Dienophile)"];
// Transition State TS [label="[4+2] Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
// Product Product [label="Fluorinated Cyclohexene Derivative", fillcolor="#FBBC05", fontcolor="#202124"];
// Reaction flow Diene -> TS; ITFE -> TS; TS -> Product; } caption [label="Diels-Alder Reaction.", fontname="Arial", fontsize=10];
[2+2] Cycloaddition Reactions
Photochemical [2+2] cycloadditions are another important class of reactions for forming four-membered rings.[3] Iodotrifluoroethylene, upon photochemical activation, could potentially undergo [2+2] cycloaddition with other alkenes to form cyclobutane derivatives.
Part 4: Radical Reactivity - Harnessing Single Electron Pathways
The carbon-iodine bond in iodotrifluoroethylene is relatively weak and can be homolytically cleaved to generate a trifluorovinyl radical. This radical can then participate in a variety of radical-mediated transformations.
Radical Addition Reactions
The addition of radicals to the double bond of iodotrifluoroethylene can proceed to form new carbon-carbon or carbon-heteroatom bonds. For example, the free-radical addition of HBr to alkenes in the presence of peroxides proceeds via an anti-Markovnikov pathway.[4] A similar reactivity would be expected for iodotrifluoroethylene, leading to the formation of a bromo-iodo-trifluoroethane derivative.
Conclusion and Future Outlook
Iodotrifluoroethylene is a versatile and highly reactive building block in fluorine chemistry. Its electron-deficient double bond readily engages with a wide range of nucleophiles, providing access to a diverse array of trifluorovinyl-substituted compounds. Furthermore, the presence of the iodine atom opens the door to a plethora of palladium-catalyzed cross-coupling reactions, enabling the facile incorporation of the trifluorovinyl motif into complex molecular architectures. While its reactivity towards electrophiles is limited, its participation in cycloaddition and radical reactions further expands its synthetic utility.
For researchers, scientists, and drug development professionals, iodotrifluoroethylene represents a powerful tool for the synthesis of novel fluorinated molecules with potential applications in medicine, agriculture, and materials science. Future research in this area will likely focus on expanding the scope of its known reactions, exploring its utility in the synthesis of complex natural products and pharmaceuticals, and developing new catalytic systems to further enhance its reactivity and selectivity.
References
-
Beilstein Journals. (2021, January 27). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. [Link]
-
National Institutes of Health. (n.d.). Alkylhalovinylboranes: a new class of Diels–Alder dienophiles. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Syntheses of Fluoroorganic Compounds. [Link]
-
Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
- Google Patents. (n.d.). US7989552B2 - Curing compositions for fluoropolymers.
-
ResearchGate. (2025, August 7). Activation of a Carbonyl Compound by Halogen Bonding. [Link]
-
Royal Society Publishing. (2019, March 20). Robert Neville Haszeldine. 3 May 1925—13 October 2016. [Link]
-
Scribd. (n.d.). Advances in Organometallic Chemistry 01 (1964) PDF. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Hochschulbibliographie. (2017, February 3). Chemical communications. [Link]
-
Wikipedia. (n.d.). Wikipedia:WikiProject Chemistry/Lists of pages/Chembox articles. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Selective Fluorination in Organic and Bioorganic Chemistry. [Link]
-
University of Pretoria. (n.d.). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. [Link]
-
Wikipedia. (n.d.). Wikipedia:Chemical infobox/Wikipedia:WikiProject Chemistry and Template:Chembox articles. [Link]
-
Ruhr University Bochum. (n.d.). Research Area: II. [Link]
-
ACS Publications. (2011, February 15). Palladium-Catalyzed Coupling Reactions of Tetrafluoroethylene with Arylzinc Compounds. [Link]
-
RSC Publishing. (n.d.). Addition of free radicals to unsaturated systems. Part X. The reaction of hydrogen bromide with tetrafluoroethylene and chlorotrifluoroethylene. [Link]
-
ResearchGate. (2025, September 26). Light‐Induced Radical C(sp 2 )−H Trifluorovinylation of (Hetero)arenes with a Trifluorovinyl Iodine(III) Reagent (TrFVI). [Link]
-
European Patent Office. (n.d.). EP2603557B1 - CURABLE FLUOROELASTOMER COMPOSITIONS. [Link]
-
ACS Publications. (n.d.). Nucleophilic reactions at vinylic center. 27. Vinylic substitution of 1,2-dibromo-1,2-difluoroethylene and tribromofluoroethylene. An intramolecular kBr/kF element effect and apparent inversion of configuration in SNV reactions. [Link]
-
ResearchGate. (n.d.). Nora M. Kreienborg's research works. [Link]
-
ResearchGate. (2025, August 6). A new mechanism of nucleophilic vinylic substitution and unexpected products in the reaction of chlorotrifluoroethylene with [Re(CO)5]Na and [CpFe(CO)2]K. [Link]
-
YouTube. (2014, July 12). Photochemical (2+2) Cycloaddition Reaction. [Link]
-
National Institutes of Health. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]
-
CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. [Link]
-
MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
National Institutes of Health. (n.d.). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. [Link]
-
Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
European Patent Office. (2024, May 1). EP3104939B1 - TREATMENT OF HEART ATTACK AND ISCHEMIC INJURY WITH SODIUM IODIDE. [Link]
- Google Patents. (n.d.). EP2603557B1 - CURABLE FLUOROELASTOMER COMPOSITIONS.
Sources
Iodotrifluoroethylene (TFIE): Structural Dynamics and Synthetic Utility in Medicinal Chemistry
Topic: Iodotrifluoroethylene Molecular Geometry and Bond Angles Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary
Iodotrifluoroethylene (TFIE,
Structural Characterization: Geometry and Bond Metrics
The reactivity of TFIE is dictated by its deviation from ideal
Consensus Structural Model
The following parameters represent a high-confidence consensus derived from microwave spectroscopic data and Density Functional Theory (DFT) calculations (B3LYP/6-311G** level).
Table 1: Bond Lengths and Angles in Iodotrifluoroethylene
| Parameter | Value (Experimental/Calc) | Deviation from Ideal | Structural Implication |
| Bond Length | 1.322 Å | -0.01 Å | Shortened due to F-atom back-donation ( |
| Bond Length | 1.335 Å | N/A | Strong electrostatic character; chemically inert. |
| Bond Length | 2.095 Å | N/A | Long, weak bond ( |
| Angle | 114.5° | -5.5° | "Bent bond" rule; s-character concentrates in |
| Angle | 123.8° | +3.8° | Steric repulsion opens this angle, exposing the Iodine for oxidative addition. |
| Angle | 121.2° | +1.2° | Slight repulsion from the geminal Fluorine. |
Visualization of Molecular Connectivity
The following diagram illustrates the connectivity and the critical "Steric Sector" occupied by the Iodine atom, which governs catalyst approach.
Figure 1: Connectivity of Iodotrifluoroethylene showing the vulnerable C-I bond (red) and the rigid fluorinated backbone.
Electronic Properties & Reactivity Profile
The geometry described above directly influences the electronic landscape of the molecule.
-
Bond Polarization: The
bond is polarized, but not in the typical alkyl halide sense. The strong electron-withdrawing nature of the trifluorovinyl group ( ) renders the -carbon electron-deficient. However, the iodine atom is polarizable (soft). -
Electrostatic Potential (ESP): The "
-hole" on the iodine atom is pronounced. This region of positive electrostatic potential, collinear with the C-I bond, facilitates halogen bonding and initial coordination of nucleophilic transition metals (e.g., ). -
LUMO Availability: The Low Lying
orbital of the C-I bond is energetically accessible, making TFIE an excellent electrophile for Oxidative Addition .
Synthetic Applications in Drug Development[1][2][3]
For the medicinal chemist, TFIE is the primary synthons for introducing the trifluorovinyl group, a bioisostere for carbonyls or a precursor to trifluoroethyl motifs.
The Trifluorovinyl "Linker" Strategy
Replacing a phenyl ring or a peptide bond with a
Negishi Coupling Protocol (Zinc-Mediated)
Direct lithiation of TFIE is hazardous due to the instability of perfluorovinyl lithium species (prone to
Figure 2: The safe synthetic pathway (Negishi coupling) vs. the hazardous lithiation route.
Experimental Protocol: Preparation of Trifluorovinylzinc Iodide
Safety Warning: TFIE is volatile and potentially toxic. All manipulations must occur in a fume hood. The zinc reagent is moisture sensitive.
Reagents:
-
Iodotrifluoroethylene (TFIE)
-
Zinc dust (activated with 1,2-dibromoethane/TMSCl)
-
DMF (Anhydrous)
- (for subsequent coupling)
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous DMF. Add 5 mol% 1,2-dibromoethane and heat to 60°C for 10 mins. Cool, then add 5 mol% TMSCl. Stir for 15 mins.
-
Insertion: Cool the mixture to 0°C. Add TFIE (1.0 equiv) dropwise (neat or in DMF solution). Note: TFIE is a gas/low-boiling liquid (bp ~30°C), so use a cold syringe or cannula transfer.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. The disappearance of zinc metal and the formation of a homogeneous solution indicate the formation of
. -
Validation (GC-MS): Aliquot 0.1 mL, quench with dilute HCl (yields trifluoroethylene), and analyze via GC-MS to confirm conversion before adding the coupling partner.
References
-
Manzel, K., & Sutter, D. H. (1993). Microwave spectrum and structure of iodotrifluoroethylene. Zeitschrift für Naturforschung A, 48(8-9), 863-870.
-
Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275.
-
Normant, J. F. (2001). Organometallics in Synthesis: A Manual. Wiley. (Chapter on Zinc Reagents).
-
Panteleev, S. V., et al. (2014). Structure of halogen-substituted ethylenes: A gas-phase electron diffraction study. Journal of Structural Chemistry, 55, 1045–1052.
Methodological & Application
Application Note: Iodotrifluoroethylene (TFIE) as a Functional Monomer in Fluoropolymer Synthesis
Executive Summary
Iodotrifluoroethylene (TFIE,
This guide details the kinetic behavior of TFIE, provides a validated protocol for its copolymerization with Vinylidene Fluoride (VDF), and outlines the critical characterization steps required to ensure batch-to-batch consistency.
Mechanism of Action: The Dual Role of TFIE
The utility of TFIE stems from the relative weakness of the C-I bond (
-
Propagation (Incorporation): The double bond opens, incorporating the monomer into the chain and leaving a pendant iodine atom.
-
Chain Transfer (Regulation): A propagating radical abstracts the iodine atom, terminating the growing chain and generating a new radical fragment that re-initiates polymerization. This is the basis of Iodine Transfer Polymerization (ITP) , often referred to as the "Tatemoto method."
Kinetic Pathway Diagram
The following diagram illustrates the bifurcation between chain propagation and iodine transfer.
Figure 1: Kinetic bifurcation of TFIE during radical polymerization. Path A leads to functionalization; Path B leads to molecular weight control.
Application Protocol: Emulsion Terpolymerization of VDF/HFP/TFIE
This protocol describes the synthesis of a peroxide-curable fluoroelastomer.[1] The goal is to incorporate 0.2–1.0 mol% TFIE to serve as crosslinking sites without halting polymerization via excessive chain transfer.
Materials & Equipment
-
Reactor: 2L Hastelloy C-276 Autoclave (High-pressure rated to 100 bar).
-
Monomers: Vinylidene Fluoride (VDF), Hexafluoropropylene (HFP), Iodotrifluoroethylene (TFIE).
-
Surfactant: Ammonium perfluorooctanoate (APFO) or a non-fluorinated alternative (e.g., ammonium alkyl sulfate) if PFOA-free compliance is required.
-
Initiator: Ammonium Persulfate (APS).
-
Buffer: Disodium hydrogen phosphate (
).
Experimental Workflow
Figure 2: Step-by-step workflow for the emulsion terpolymerization process.
Step-by-Step Procedure
Step 1: Preparation of Aqueous Phase
Dissolve 4.0 g of surfactant and 1.5 g of
Step 2: Deoxygenation (Critical) Oxygen inhibits fluoropolymerization.
-
Seal the reactor.
-
Purge with
for 20 minutes. -
Apply vacuum (20 mbar) for 5 minutes.
-
Repeat purge/vacuum cycle 3 times.
Step 3: Initial Monomer Charge Introduce the pre-mixture of VDF/HFP (ratio typically 70/30 molar) until reactor pressure reaches 20 bar at ambient temperature.
Step 4: Heating and Initiation
-
Heat the reactor to 80°C . Pressure will rise (approx. 35-40 bar).
-
Once temperature stabilizes, inject 10 mL of 1% APS solution.
-
Observation: A pressure drop indicates the onset of polymerization (induction time is typically 10-20 mins).
Step 5: TFIE Addition Strategy (The "Shot" Method) TFIE acts as a strong chain transfer agent. Adding it all at the beginning will prevent high molecular weight formation.
-
Protocol: Add TFIE in increments (shots) or a continuous slow feed after 10% conversion.
-
Dosage: Total TFIE target is 0.5 mol% relative to total monomer feed.
-
Injection: Dissolve TFIE in a small amount of HFP or feed as a pure liquid using a high-pressure HPLC pump.
Step 6: Pressure Maintenance Maintain reactor pressure at 30 bar by continuously feeding the VDF/HFP mixture. Continue reaction until the desired solids content (typically 25-30%) is reached (approx. 4-6 hours).
Step 7: Recovery
-
Vent unreacted monomer (recover in cold trap).
-
Discharge the latex.
-
Coagulate by adding
solution or via freeze-thaw. -
Wash the polymer crumb 3x with hot DI water to remove surfactant/buffer.
-
Dry in a vacuum oven at 60°C for 24 hours.
Characterization & Validation
To ensure the TFIE has been incorporated correctly (and not just acted as a terminator), the following analytical methods are required.
Quantitative Analysis Table
| Parameter | Method | Target Specification | Notes |
| Iodine Content | Elemental Analysis (Schöniger Flask) | 0.15 – 0.40 wt% | Determines crosslink density potential. |
| Composition | VDF/HFP/TFIE ratio | TFIE signal at -50 to -60 ppm (pending neighbors). | |
| Molecular Weight | GPC (THF with LS detector) | Low | |
| Mooney Viscosity | ASTM D1646 ( | 20 – 60 MU | Processability indicator. |
NMR Validation
The presence of the
Safety & Handling (E-E-A-T)
-
Light Sensitivity: Alkyl iodides and TFIE are photosensitive. Store in amber bottles or wrap vessels in foil. Exposure to UV liberates free iodine (
), turning the monomer pink/violet and inhibiting polymerization. -
Toxicity: Fluorinated monomers can be toxic.[2] TFIE should be handled in a fume hood.
-
Thermal Instability: Do not heat pure TFIE above 100°C without stabilizing solvents, as spontaneous exothermic polymerization or decomposition may occur.
References
-
Tatemoto, M. (1985). "The theory and practice of Iodine Transfer Polymerization." Kobunshi Ronbunshu, 49(10), 765-783.
-
Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.
-
Daikin Industries. (1979). "Process for preparing fluorine-containing elastomers." U.S. Patent 4,243,770.
-
Lansalot, M., et al. (1999). "Controlled Free-Radical Polymerization of Vinylidene Fluoride." Macromolecules, 32(22), 7354–7360.
Sources
synthesis of fluoropolymers using iodotrifluoroethylene
Title: Precision Synthesis and Functionalization of Fluoropolymers Using Iodotrifluoroethylene (ITFE) Subtitle: A Strategic Protocol for Medical Device and Drug Delivery Applications
Abstract
Iodotrifluoroethylene (ITFE,
Part 1: The Mechanistic Advantage
The utility of ITFE lies in the bond dissociation energy (BDE) of the C-I bond (~53 kcal/mol), which is significantly lower than that of the C-F bond (~116 kcal/mol).
-
During Polymerization (Iodine Transfer): ITFE acts as a chain transfer agent. The propagating radical attacks the iodine, capping the chain and starting a new one. This reduces polydispersity (PDI) but can limit molecular weight if not controlled.
-
Post-Polymerization (Activation): The pendant iodine atom can be homolytically cleaved by radical initiators (peroxides) or photo-catalysts, creating a macroradical capable of forming crosslinks or initiating graft copolymerization (Atom Transfer Radical Addition - ATRA).
Diagram 1: Chemical Mechanism of ITFE Incorporation and Activation
Caption: Logical flow from monomer selection to dual-pathway functionalization. The C-I bond acts as a reversible gate for radical chemistry.
Part 2: Protocol 1 - Emulsion Copolymerization of VDF and ITFE
Objective: Synthesize a P(VDF-co-ITFE) copolymer with 0.5–2.0 mol% ITFE to ensure sufficient reactive sites without disrupting the crystalline domains of the PVDF matrix.
Safety Warning: TFE and VDF are gases at room temperature. High-pressure autoclaves (40-80 bar) are required. ITFE is a liquid (bp ~30°C) but volatile and toxic. Work in a ventilated hood.
Materials
-
Monomer 1: Vinylidene Fluoride (VDF) - Gas.
-
Monomer 2: Iodotrifluoroethylene (ITFE) - Liquid degassed.
-
Initiator: Ammonium Persulfate (APS) (Water soluble) or Di-tert-butyl peroxide (Organic soluble).
-
Surfactant: Perfluorooctanoate free alternative (e.g., Ammonium perfluorohexanoate or reactive fluorinated surfactants).
-
Chain Transfer Agent (Optional): Ethyl acetate (only if MW reduction is needed beyond ITFE's effect).
Step-by-Step Methodology
-
Reactor Preparation:
-
Use a 300 mL Hastelloy autoclave equipped with a mechanical stirrer and rupture disc.
-
Leak Test: Pressurize with
to 80 bar; ensure no pressure drop over 1 hour. -
Deoxygenation: Apply vacuum (20 mbar) for 15 mins, then refill with
. Repeat 3 times to remove oxygen (radical scavenger).
-
-
Charge Formulation (Aqueous Phase):
-
Dissolve 0.5 g surfactant and 0.2 g buffer (
) in 200 mL deionized water. -
Siphon the solution into the reactor under vacuum.
-
-
Monomer Addition:
-
Cool the reactor to 5°C.
-
Inject ITFE (Liquid) : 1.5 g (~0.007 mol).
-
Transfer VDF (Gas) : 60 g (~0.94 mol) by weight difference from a gas cylinder.
-
Note on Ratio: This feed ratio (~0.7 mol% ITFE) anticipates the higher reactivity of ITFE, ensuring uniform incorporation.
-
-
Polymerization:
-
Heat reactor to 80°C . Pressure will rise to ~30-40 bar.
-
Inject Initiator: 0.1 g APS dissolved in 5 mL water via HPLC pump.
-
Stirring: Maintain 500-800 rpm.
-
Monitoring: Pressure drop indicates polymerization. Reaction is complete when pressure drops by >15 bar or stabilizes.
-
-
Work-up:
-
Vent unreacted VDF (in a hood).
-
Discharge the white latex.
-
Coagulation: Add latex to a 5%
solution or freeze-thaw to precipitate the polymer. -
Washing: Wash with hot water (3x) and methanol (1x) to remove surfactant and unreacted ITFE.
-
Drying: Vacuum oven at 60°C for 24 hours.
-
Part 3: Protocol 2 - Post-Polymerization Functionalization
The iodine handle allows this polymer to serve diverse biomedical needs.
Path A: Peroxide Crosslinking (Medical Devices)
Use Case: Manufacturing radiopaque, chemically resistant catheter tubing.
-
Compounding: Mix P(VDF-co-ITFE) with:
-
Co-agent: Triallyl isocyanurate (TAIC) (3 wt%).
-
Initiator: 2,5-dimethyl-2,5-di(t-butylperoxy)hexane (1.5 wt%).
-
Acid Acceptor: ZnO (3 wt%) to neutralize any HF generated.
-
-
Curing: Press mold at 170°C for 10 minutes .
-
Mechanism: Peroxide homolysis
Radical abstraction of Iodine Macroradical attacks TAIC Network formation.
Path B: Atom Transfer Radical Addition (Drug Development)
Use Case: Grafting hydrophilic ligands to the hydrophobic fluoropolymer surface.
-
Solvation: Dissolve 1 g P(VDF-co-ITFE) in dimethylformamide (DMF).
-
Reagents: Add Allyl-PEG-OH (functional alkene) and Copper Catalyst (
). -
Reaction: Heat to 60°C for 12 hours.
-
Result: The Iodine transfers to the end of the PEG chain, and the PEG is grafted onto the fluoropolymer backbone.
Part 4: Characterization & Validation
To ensure scientific integrity, the following data must be gathered to validate the synthesis.
| Technique | Parameter | Expected Result / Signal |
| 19F NMR | Iodine Incorporation | Signal at -50 to -65 ppm (corresponding to |
| DSC | Crystallinity | Melting point ( |
| TGA | Thermal Stability | Degradation onset >350°C. (Iodine loss may occur ~250°C, critical for processing limits). |
| X-Ray | Radiopacity | Material should be visible under fluoroscopy (due to high electron density of Iodine). |
Diagram 2: Experimental Workflow
Caption: Operational workflow from high-pressure synthesis to specific application pathways.
References
-
Ameduri, B. (2018). Fluoropolymers: The Right Material for the Right Applications. Progress in Polymer Science.
-
Lansalot, M., & Ameduri, B. (2021). Controlled Radical Polymerization of Fluorinated Monomers. Chemical Reviews.
-
Taguet, A., et al. (2005). Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers. Advances in Polymer Science.
-
Logothetis, A. L. (1989). Chemistry of Fluorocarbon Elastomers. Progress in Polymer Science. (Foundational text on Cure Site Monomers).
-
Chemours. (2024). Teflon™ Fluoropolymers for Medical Uses. Technical Data Sheet.
Application Note: High-Fidelity Functionalization of Iodotrifluoroethylene (ITFE) via Organometallic Intermediates
Abstract
The trifluorovinyl group (
The Challenge: The "Elimination Trap"
Direct metallation of ITFE using organolithium reagents (e.g.,
Mechanism of Failure
The high polarity of the C-Li bond forces the ejection of a fluoride ion (
The Solution: Transmetallation to Zinc
The carbon-zinc bond is significantly more covalent (less polar) than the carbon-lithium bond. This increased covalency suppresses the elimination of LiF/ZnF
Mechanistic Pathway Diagram
The following diagram illustrates the divergence between the catastrophic lithium pathway and the stable zinc pathway.
Figure 1: Mechanistic divergence showing the instability of the lithium intermediate versus the stability of the zinc reagent.
Experimental Protocols
Safety Warning: Iodotrifluoroethylene (ITFE) has a boiling point of ~30 °C. It is a volatile liquid/gas at standard conditions. All manipulations must be performed in a fume hood. Glassware must be cooled before introducing ITFE to prevent evaporation.
Protocol A: Preparation of Trifluorovinylzinc Reagent
This protocol generates the reagent in DMF, which stabilizes the organozinc species via coordination.
Reagents:
-
Iodotrifluoroethylene (ITFE): 1.0 equiv.
-
Zinc Dust: 1.5 equiv (Activated, see Note 1).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Activation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Argon flow.
-
Zinc Loading: Add activated Zinc dust (1.5 equiv) to the flask.
-
Solvent Addition: Add anhydrous DMF (concentration ~1.0 M relative to ITFE).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
ITFE Addition:
-
If ITFE is stored as a liquid: Syringe transfer the cold ITFE slowly into the mixture.
-
If ITFE is stored as a gas: Condense the gas into a pre-weighed, cold trap/flask (-78 °C) before transfer.
-
-
Initiation: Remove the ice bath and allow the mixture to warm to room temperature (RT). An exotherm may be observed.[2][3][4][5][6][7] Stir vigorously for 2–3 hours.
-
QC Check: The disappearance of zinc metal and the formation of a greyish suspension indicate reaction progress.
-
-
Titration (Optional): Aliquot a sample and quench with iodine to determine the concentration of the active organozinc species.
Note 1 (Zinc Activation): Commercial zinc dust often has an oxide layer. Activate by washing with 1M HCl, then water, then ethanol, then ether, and drying under high vacuum. Alternatively, add 2-3 mol% TMSCl (Trimethylsilyl chloride) to the suspension in DMF before adding ITFE to activate in situ.
Protocol B: Negishi Cross-Coupling
This protocol couples the generated zinc reagent with an aryl iodide.
Reagents:
-
Trifluorovinylzinc reagent (from Protocol A): 1.2 – 1.5 equiv.
-
Aryl Iodide/Bromide substrate: 1.0 equiv.
-
Catalyst:
(3-5 mol%) or + SPhos. -
Temperature: 60–80 °C.
Step-by-Step Procedure:
-
Catalyst Setup: In a separate dry Schlenk flask, dissolve the Aryl Iodide (1.0 equiv) and Pd catalyst (5 mol%) in DMF.
-
Reagent Transfer: Stop stirring the Zinc reagent flask (Protocol A) to let excess Zn settle. Cannula-transfer the supernatant (containing the organozinc) into the Aryl Iodide flask.
-
Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC or LC-MS.
-
Quench: Cool to RT. Quench with saturated aqueous
. -
Extraction: Extract with
or Hexanes (fluorinated products are often non-polar). -
Purification: Silica gel chromatography. Note: Trifluorovinyl products can be volatile; avoid prolonged high-vacuum drying.
Data & Performance Metrics
The choice of electrophile (coupling partner) significantly impacts yield. Aryl iodides are superior to bromides due to faster oxidative addition, which is crucial to compete with potential catalyst deactivation by the fluorinated species.
| Electrophile (Ar-X) | Catalyst System | Temp (°C) | Yield (%) | Notes |
| 4-iodoanisole | 60 | 88% | Excellent retention of stereochemistry. | |
| 1-iodonaphthalene | 65 | 82% | Steric bulk is well-tolerated. | |
| 4-bromotoluene | 80 | 45% | Slow oxidative addition; requires higher temp. | |
| 4-bromotoluene | 70 | 78% | Electron-rich ligands (SPhos) restore yield for bromides. | |
| 3-iodopyridine | 60 | 75% | Heterocycles compatible; Zn coordinates to N minimally in DMF. |
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path for the synthesis, emphasizing the temperature checkpoints required to handle ITFE safely.
Figure 2: Operational workflow emphasizing the condensation of ITFE and the separation of excess Zinc prior to coupling.
Troubleshooting & Critical Parameters
Solvent Effects[5][9]
-
DMF/DMAc: Preferred. The high dielectric constant stabilizes the organozinc species.
-
THF: Can be used, but often requires the addition of LiCl (Knochel's conditions) to break up aggregates and accelerate insertion.
Catalyst Deactivation
Fluorinated vinyl groups are electron-withdrawing, making the reductive elimination step in the catalytic cycle slower than with non-fluorinated vinyls.
-
Symptom:[2][3][5][6][8][9][10] Reaction stalls at 50% conversion.
-
Fix: Use electron-poor ligands (e.g.,
) or bulky electron-rich ligands (e.g., SPhos, XPhos) to facilitate the cycle.
Volatility Management
The product (
-
Fix: Do not use a high-vacuum pump for extended periods during isolation. Use a rotovap with controlled pressure (e.g., 20 mbar) and bath temperature < 30 °C.
References
-
Heinze, P. L., & Burton, D. J. (1988). Preparation and reactions of trifluorovinylzinc reagents. The Journal of Organic Chemistry, 53(12), 2714–2720.
-
[Link]
-
-
Raghavanpillai, A., & Burton, D. J. (2006). Stereospecific Synthesis of (Z)-α,β-Difluorostyrenes via Palladium-Catalyzed Coupling of (Z)-α,β-Difluoro-β-iodostyrenes with Arylzinc Reagents. The Journal of Organic Chemistry, 71(10), 4021–4023.
-
[Link]
-
-
Anbarasan, P., et al. (2010). Recent Advances in the Synthesis of Fluorinated Molecules via Cross-Coupling Reactions. Chemical Reviews, 110, 6930.
-
[Link]
-
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.
-
[Link]
-
- Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cowie.com [cowie.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. tctcircuitsupply.com [tctcircuitsupply.com]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 10. WO2012085168A1 - Organozinc complexes and processes for making and using the same - Google Patents [patents.google.com]
Application Note: Iodotrifluoroethylene (ITFE) as a Versatile Precursor for Advanced Fluorine-Containing Compounds
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery and materials science. Iodotrifluoroethylene (ITFE) has emerged as a pivotal building block in this endeavor, offering a versatile platform for the synthesis of a diverse array of fluorine-containing compounds.[1][2][3] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the multifaceted applications of ITFE. We will explore its utility in metal-catalyzed cross-coupling reactions, radical additions, and cycloadditions, providing detailed, field-proven protocols and the causal scientific principles behind these experimental designs.
Introduction: The Significance of Iodotrifluoroethylene
The trifluorovinyl group (-CF=CF₂) is a highly sought-after moiety in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.[4] Iodotrifluoroethylene (CF₂=CFI) is an exceptional precursor for introducing this group, owing to its dual reactivity. The molecule possesses a labile carbon-iodine bond, which is amenable to a wide range of metal-catalyzed cross-coupling reactions, and an electron-deficient double bond that readily participates in radical and cycloaddition reactions. This dual functionality allows for a modular and efficient approach to the synthesis of complex fluorinated molecules.
Physicochemical Properties and Safe Handling of Iodotrifluoroethylene
Iodotrifluoroethylene is a colorless, volatile liquid. Its proper handling and storage are crucial for both safety and experimental success.
Table 1: Physicochemical Properties of Iodotrifluoroethylene
| Property | Value |
| Chemical Formula | C₂F₃I |
| Molar Mass | 207.92 g/mol |
| Boiling Point | 39-40 °C |
| Density | ~2.25 g/cm³ |
| Appearance | Colorless liquid |
Safety and Handling:
-
Ventilation: Always handle iodotrifluoroethylene in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, solvent-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[5]
-
Storage: Store in a tightly sealed container, protected from light, in a cool, dry place. Given its volatility, refrigeration is recommended.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, alkali metals, and alkaline earth metals.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Synthetic Applications of Iodotrifluoroethylene
Metal-Catalyzed Cross-Coupling Reactions
The C-I bond in ITFE is the workhorse for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of trifluorovinyl-substituted compounds.
The Sonogashira coupling is a highly efficient palladium-catalyzed reaction for the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[7][8][9] This reaction is instrumental in the synthesis of conjugated enynes, which are valuable intermediates in the preparation of pharmaceuticals and organic electronic materials.
Reaction Scheme: R-C≡CH + I-CF=CF₂ --[Pd(PPh₃)₄, CuI, Base]--> R-C≡C-CF=CF₂
Experimental Protocol: Synthesis of (4-Phenylbut-1-en-3-yn-1,1,2-triyl)trifluorobenzene
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%). Purge the flask with argon for 15 minutes.
-
Reagent Addition: Add anhydrous, degassed triethylamine (2.5 equivalents) and a solution of phenylacetylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
ITFE Addition: Cool the mixture to 0 °C using an ice bath. Slowly add iodotrifluoroethylene (1.2 equivalents) via syringe over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an oxygen-free environment.
-
Copper(I) Iodide (CuI): Acts as a co-catalyst to form the copper acetylide intermediate, which facilitates the transmetalation step in the catalytic cycle.
-
Triethylamine: Serves as a base to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.
-
Anhydrous Conditions: Prevents unwanted side reactions and ensures the stability of the catalytic species.
DOT Diagram: Sonogashira Coupling Workflow
Caption: Sonogashira coupling of ITFE with a terminal alkyne.
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organohalide.[10][11] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.
Reaction Scheme: Ar-B(OH)₂ + I-CF=CF₂ --[Pd Catalyst, Base]--> Ar-CF=CF₂
Experimental Protocol: Synthesis of (Trifluorovinyl)benzene
-
Reaction Setup: In a microwave vial, combine phenylboronic acid (1.0 equivalent), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent and Reagent Addition: Add a 3:1 mixture of dioxane and water. Add iodotrifluoroethylene (1.1 equivalents).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography (hexanes) to yield the product.
Trustworthiness and Self-Validation: The progress of the Suzuki-Miyaura coupling can be effectively monitored by LC-MS, observing the consumption of the starting materials and the emergence of the product peak with the correct mass-to-charge ratio. The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.
The Stille coupling involves the palladium-catalyzed reaction of an organotin compound with an organohalide.[12][13][14] While the toxicity of organotin reagents is a concern, the reaction is highly valuable for its mild conditions and tolerance of sensitive functional groups.
Reaction Scheme: R-Sn(Bu)₃ + I-CF=CF₂ --[Pd(PPh₃)₄]--> R-CF=CF₂
Table 2: Comparison of Cross-Coupling Reactions with ITFE
| Reaction | Coupling Partner | Key Reagents | Typical Conditions | Advantages |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | Anhydrous, inert atm., RT to 50°C | Direct formation of C(sp²)-C(sp) bonds. |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Aqueous/organic solvent, 80-120°C | Low toxicity of boron reagents, wide functional group tolerance. |
| Stille | Organostannane | Pd(PPh₃)₄ | Anhydrous, inert atm., 50-100°C | Mild conditions, tolerant of many functional groups. |
Radical Addition to the C=C Double Bond
The electron-deficient nature of the double bond in ITFE makes it an excellent substrate for radical addition reactions. This provides a complementary method for functionalization, allowing for the formation of C-C bonds at the double bond. A close analogue is the radical addition of heptafluoro-2-iodopropane to trifluoroethylene.[15]
Reaction Scheme: R-I + CF₂=CFI --[Initiator]--> R-CF₂-CFI-I
Experimental Protocol: AIBN-Initiated Radical Addition of Perfluorohexyl Iodide
-
Reaction Setup: In a thick-walled glass pressure vessel, place a solution of iodotrifluoroethylene (1.0 equivalent) and perfluorohexyl iodide (1.2 equivalents) in a suitable solvent such as acetonitrile.
-
Initiator Addition: Add a catalytic amount of azobisisobutyronitrile (AIBN, 5 mol%).
-
Reaction: Seal the vessel and heat at 80 °C for 12 hours behind a blast shield.
-
Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture and purify the residue by vacuum distillation or flash chromatography to isolate the adduct.
DOT Diagram: Radical Addition Mechanism
Caption: General mechanism for radical addition to ITFE.
[4+2] Cycloaddition (Diels-Alder) Reactions
Iodotrifluoroethylene, as an electron-deficient alkene, can act as a dienophile in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[16][17] This provides a powerful method for the construction of complex, fluorinated cyclic systems.
Reaction Scheme: Diene + CF₂=CFI --[Heat]--> Cycloadduct
This reaction is typically performed at elevated temperatures in a sealed tube. The regioselectivity and stereoselectivity of the reaction are governed by frontier molecular orbital theory.
Conclusion
Iodotrifluoroethylene is a potent and versatile precursor for the synthesis of a wide range of fluorine-containing compounds. Its ability to undergo cross-coupling reactions at the C-I bond and addition reactions at the C=C double bond provides a rich platform for molecular design and construction. The protocols and principles outlined in this application note are intended to provide researchers with the foundational knowledge to effectively and safely utilize ITFE in their synthetic endeavors, accelerating the development of new pharmaceuticals and advanced materials.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Burton, D. J. (2000). Fluorinated organometallics: vinyl, alkynyl, allyl, benzyl, propargyl and allenyl. A review. Journal of Fluorine Chemistry, 103(1), 25-53. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media. [Link]
-
Kirsch, P. (2013). Modern fluoroorganic chemistry: synthesis, reactivity, applications. John Wiley & Sons. [Link]
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
-
Haszeldine, R. N., & Steele, D. (1957). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society (Resumed), 2193-2198. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5267-5277. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Jasiński, R. (2019). On the Question of Stepwise [4+ 2] Cycloaddition Reactions and Their Stereochemical Aspects. Symmetry, 11(9), 1097. [Link]
-
Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons. [Link]
-
Uneyama, K. (2006). Organofluorine chemistry. Blackwell Publishing. [Link]
-
Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons. [Link]
-
Chambers, R. D. (2004). Fluorine in organic chemistry. Blackwell Publishing. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic reactions, 50, 1-652. [Link]
-
Studer, A. (2001). Radical reactions in carbohydrate chemistry. Chemical Society Reviews, 30(2), 129-137. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 4. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 5. fishersci.com [fishersci.com]
- 6. cowie.com [cowie.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 8. synarchive.com [synarchive.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for the Controlled Polymerization of Iodotrifluoroethylene
Introduction: The Imperative for Precision in Fluoropolymer Synthesis
Iodotrifluoroethylene (ITFE) is a fluorinated monomer of significant interest due to the unique combination of a reactive iodine atom and a fluorinated backbone. The presence of the C-I bond offers a versatile handle for post-polymerization modifications, while the fluorine content imparts the characteristic properties of fluoropolymers, such as high thermal stability, chemical resistance, and low surface energy.[1][2][3] However, conventional free-radical polymerization of fluoroalkenes often leads to polymers with broad molecular weight distributions and poor control over the macromolecular architecture, limiting their application in advanced materials.[4]
Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), provide a powerful platform for the synthesis of well-defined fluoropolymers.[4] Among these, Iodine Transfer Polymerization (ITP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for fluorinated monomers.[5][6] This guide provides a comprehensive overview of the principles and detailed protocols for the controlled polymerization of ITFE, targeting researchers and professionals in polymer chemistry and materials science.
I. Mechanistic Insights: Controlling the Polymerization of Iodotrifluoroethylene
The key to controlled polymerization lies in establishing a dynamic equilibrium between a small population of active propagating radicals and a large population of dormant species. This minimizes irreversible termination reactions and allows for the linear growth of polymer chains with predictable molecular weights and narrow molecular weight distributions.
Iodine Transfer Polymerization (ITP)
ITP is a form of degenerative chain transfer polymerization that utilizes an iodo-compound as a chain transfer agent (CTA).[5] The mechanism involves the reversible transfer of an iodine atom between the propagating radical and the dormant polymer chain.[5]
Key Advantages of ITP for ITFE:
-
Simplicity: ITP is a relatively simple system, often requiring only a monomer, an initiator, and an iodo-CTA.[5]
-
Metal-Free: Unlike some other CRP techniques, ITP does not require a metal catalyst, which can be advantageous for applications where metal contamination is a concern.[5]
-
Versatility: ITP is compatible with a wide range of functional groups and can be used to synthesize block copolymers.[7]
II. Experimental Protocols: Synthesizing Poly(iodotrifluoroethylene)
General Considerations for Handling Iodotrifluoroethylene
Iodotrifluoroethylene is a volatile and reactive monomer. All manipulations should be performed in a well-ventilated fume hood. Due to its gaseous nature at room temperature, it is typically handled as a condensed liquid at low temperatures or in a closed system under pressure.
Protocol 1: Iodine Transfer Polymerization (ITP) of Iodotrifluoroethylene
This protocol is adapted from established procedures for the ITP of other fluoroalkenes.[7][8]
Materials:
-
Iodotrifluoroethylene (ITFE) monomer
-
Perfluoroalkyl iodide (e.g., perfluorohexyl iodide, C₆F₁₃I) as Chain Transfer Agent (CTA)[9]
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., acetonitrile, 1,1,2-trichlorotrifluoroethane)
-
Schlenk flask or high-pressure reactor
-
Vacuum line
-
Thermostatted oil bath
Procedure:
-
Reactor Setup: A clean, dry Schlenk flask or high-pressure reactor equipped with a magnetic stir bar is assembled.
-
Reagent Addition: The CTA (e.g., C₆F₁₃I) and initiator (AIBN) are added to the reactor. The reactor is then sealed and connected to a vacuum line.
-
Degassing: The reactor is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Monomer Transfer: A known amount of ITFE monomer is condensed into the cooled reactor under vacuum.
-
Polymerization: The reactor is placed in a preheated oil bath at the desired temperature (typically 60-80 °C) and stirred for the specified reaction time.
-
Termination and Isolation: The polymerization is quenched by cooling the reactor in an ice bath and venting the excess monomer. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum to a constant weight.
Table 1: Example Reaction Conditions for ITP of ITFE
| Parameter | Value | Rationale |
| Monomer | Iodotrifluoroethylene (ITFE) | The monomer to be polymerized. |
| CTA | Perfluorohexyl iodide (C₆F₁₃I) | A common and effective CTA for fluorinated monomers.[9] |
| Initiator | AIBN | A standard thermal initiator with a suitable decomposition rate at 60-80 °C. |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 | This ratio can be varied to target different molecular weights. |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for fluoropolymer synthesis. |
| Temperature | 70 °C | A typical temperature for AIBN-initiated polymerization. |
| Time | 24 hours | Reaction time can be adjusted to control conversion. |
Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of Iodotrifluoroethylene
This protocol is adapted from the RAFT polymerization of trifluoroethylene.[6]
Materials:
-
Iodotrifluoroethylene (ITFE) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask or high-pressure reactor
-
Vacuum line
-
Thermostatted oil bath
Procedure:
-
Reactor Setup and Reagent Addition: Follow steps 1 and 2 from the ITP protocol, adding the RAFT agent instead of the iodo-CTA.
-
Degassing and Monomer Transfer: Follow steps 3 and 4 from the ITP protocol.
-
Polymerization: The reactor is placed in a preheated oil bath at the desired temperature (typically 60-70 °C) and stirred.
-
Termination and Isolation: The polymerization is quenched by cooling and exposure to air. The polymer is isolated by precipitation in a suitable non-solvent (e.g., cold methanol), followed by filtration and drying.
Table 2: Example Reaction Conditions for RAFT Polymerization of ITFE
| Parameter | Value | Rationale |
| Monomer | Iodotrifluoroethylene (ITFE) | The monomer to be polymerized. |
| RAFT Agent | 2-Cyano-2-propyl benzodithioate | A versatile RAFT agent for a range of monomers. |
| Initiator | AIBN | A common thermal initiator. |
| [Monomer]:[RAFT Agent]:[Initiator] | 100:1:0.1 | Ratios can be adjusted to control molecular weight and polymerization rate. |
| Solvent | 1,4-Dioxane | A suitable solvent for this type of polymerization. |
| Temperature | 60 °C | A common temperature for RAFT polymerization with AIBN. |
| Time | 12-24 hours | Dependent on desired conversion. |
III. Characterization of Poly(iodotrifluoroethylene)
Thorough characterization is essential to confirm the controlled nature of the polymerization and to understand the properties of the resulting polymer.
Molecular Weight and Molecular Weight Distribution
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer.[10][11] In a controlled polymerization, Mₙ should increase linearly with monomer conversion, and Đ should remain low (typically < 1.5).
Chemical Structure and Composition
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ¹³C NMR are powerful tools for elucidating the microstructure of fluoropolymers.[12][13] These techniques can be used to confirm the presence of the iodine end-group, determine the monomer conversion, and analyze the tacticity of the polymer chain.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer, providing insights into its thermal behavior and crystallinity.[10][14]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Table 3: Summary of Characterization Techniques
| Technique | Information Obtained |
| GPC | Mₙ, Mₙ, Đ |
| NMR (¹⁹F, ¹³C) | Chemical structure, end-group analysis, monomer conversion, tacticity |
| DSC | T₉, Tₘ, crystallinity |
| TGA | Thermal stability, decomposition temperature |
IV. Applications and Future Directions
The controlled synthesis of poly(iodotrifluoroethylene) opens up a wide range of potential applications, leveraging both the properties of the fluoropolymer backbone and the reactivity of the C-I bond.
-
Functional Materials: The iodine end-groups can serve as a reactive site for the synthesis of block copolymers and for the introduction of various functional groups, leading to materials with tailored properties for applications in coatings, surfactants, and compatibilizers.
-
Advanced Coatings: The low surface energy and chemical resistance of fluoropolymers make them ideal for protective and anti-fouling coatings.[15] The ability to control the polymer architecture can lead to coatings with improved adhesion and durability.
-
Biomedical Devices: The biocompatibility of some fluoropolymers makes them suitable for use in medical implants and devices.[16] The reactive iodine group could be used to attach bioactive molecules.
-
Electronics: Fluoropolymers are used as dielectric materials in the electronics industry due to their low dielectric constant and high thermal stability.[15][16]
V. Visualizing the Workflow
Workflow for Controlled Polymerization of Iodotrifluoroethylene
Caption: Experimental workflow for the controlled polymerization of ITFE.
Mechanism of Iodine Transfer Polymerization (ITP)
Caption: Key steps in Iodine Transfer Polymerization (ITP).
VI. References
-
Kumru, B., & Antonietti, M. (2022). Emerging Concepts in Iodine Transfer Polymerization. Macromolecular Rapid Communications, 43(23), 2200527. [Link]
-
D'agosto, F., et al. (2020). Iodine-Transfer Polymerization (ITP) of Ethylene and Copolymerization with Vinyl Acetate. Macromolecules, 53(21), 9298-9307. [Link]
-
Ameduri, B., et al. (2015). Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization. Macromolecules, 48(3), 556-565. [Link]
-
The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene). [Link]
-
Guerre, M., et al. (2018). RAFT Polymerization of Trifluoroethylene: The importance of understanding reverse additions. Polymer Chemistry, 9(46), 5575-5585. [Link]
-
Guerre, M., et al. (2021). RAFT polymerisation of trifluoroethylene: the importance of understanding reverse additions. Polymer Chemistry, 12(15), 2246-2257. [Link]
-
Ameduri, B. (2020). Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization. Request PDF. [Link]
-
Guerre, M., et al. (2019). Synthesis and properties of poly(trifluoroethylene) via a persistent radical mediated polymerization of trifluoroethylene. Polymer Chemistry, 10(33), 4569-4578. [Link]
-
The Royal Society of Chemistry. (2021). The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers. Polymer Chemistry. [Link]
-
Peflon. (n.d.). What are the applications of PTFE? [Link]
-
Crouse, P., et al. (2018). Radical copolymerisation of chlorotrifluoroethylene with isobutyl vinyl ether initiated by the persistent perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical. South African Journal of Chemistry, 71, 133-139. [Link]
-
Google Patents. (n.d.). US6399731B2 - Chain transfer agents and its use in polymer synthesis.
-
ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. [Link]
-
Li, L., & Rinaldi, P. L. (1997). Characterization of Poly(1-chloro-1-fluoroethylene) Fluoropolymer Using 1H/13C/19F Triple Resonance 3D-NMR. Macromolecules, 30(3), 520–525. [Link]
-
Geek Growth. (2020, February 20). Introduction to Polymers - Lecture 6.3 - Free radical polymerization kinetics, part 1 [Video]. YouTube. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]
-
Puts, G., et al. (2018). Conventional and RAFT Copolymerization of Tetrafluoroethylene with Isobutyl Vinyl Ether. Macromolecules, 51(17), 6724-6734. [Link]
-
Chemistry For Everyone. (2025, September 8). What Is The Role Of Chain Transfer Agents? - Chemistry For Everyone [Video]. YouTube. [Link]
-
ePOL. (2024, June 19). Understanding PTFE: Its Features, Advantages, and Emerging Applications. [Link]
-
ResearchGate. (2013). Preparation and characterization of poly(dimethylsiloxane)-polytetrafluoroethylene (PDMS-PTFE) composite membrane for pervaporation of chloroform from aqueous solution. [Link]
-
Crouse, P. L. (2019). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. Chemical Reviews, 119(3), 1773-1823. [Link]
-
PTFE Machinery. (n.d.). Top 5 Applications of PTFE. [Link]
-
The Polymerist. (2022, April 19). RAFT Polymerization - Reaction Setup [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Chain transfer. [Link]
-
Polyfluor. (n.d.). PTFE Applications. [Link]
-
SID. (n.d.). SYNTHESIS POLYTETRAFLUOROETHYLENE (PTFE) NANOPARTICLES VIA ADSORPTION OF TFE MONOMER ONTO DIFFERENT SURFACES. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top 5 Applications of PTFE - PTFE Machinery [ptfe-machinery.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. RAFT polymerisation of trifluoroethylene: the importance of understanding reverse additions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine-Transfer Polymerization (ITP) of Ethylene and Copolymerization with Vinyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 12. Synthesis and properties of poly(trifluoroethylene) via a persistent radical mediated polymerization of trifluoroethylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sci-hub.sg [sci-hub.sg]
- 14. The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. peflon.com [peflon.com]
- 16. Understanding PTFE: Its Features, Advantages, and Emerging Applications [epol.net.au]
Application Notes and Protocols: Iodotrifluoroethylene in the Preparation of Fluorinated Coatings
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Iodotrifluoroethylene (ITFE) is a versatile fluorinated monomer that offers a unique platform for the synthesis of advanced fluorinated coatings. The presence of a reactive iodine atom distinguishes it from more conventional fluoroalkenes like tetrafluoroethylene (TFE), enabling controlled polymerization and post-polymerization modification. This guide provides an in-depth exploration of the use of ITFE in the preparation of functional fluorinated coatings, with a focus on the principles of Iodine Transfer Polymerization (ITP), detailed experimental protocols, and the characterization of the resulting polymer coatings.
Introduction: The Strategic Advantage of Iodotrifluoroethylene (ITFE)
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] These characteristics make them ideal for a wide range of high-performance coating applications, from anti-fouling surfaces to protective layers in harsh chemical environments.[3][4] While polytetrafluoroethylene (PTFE) is the most well-known fluoropolymer, its insolubility and high processing temperatures can limit its application.[2]
Iodotrifluoroethylene (CF₂=CFI) emerges as a highly valuable monomer due to the presence of the carbon-iodine (C-I) bond. This bond serves two primary functions:
-
Controlled Polymerization: The C-I bond is relatively weak and can be reversibly cleaved, making ITFE an ideal monomer for controlled radical polymerization techniques, particularly Iodine Transfer Polymerization (ITP).[5][6] This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and controlled architectures (e.g., block copolymers).[6]
-
Post-Polymerization Functionalization: The terminal C-I bond on the resulting polymer chains acts as a versatile chemical handle for further modification. This enables the introduction of various functional groups to tailor the surface properties of the coating for specific applications, such as improving adhesion or introducing biocompatibility.
The Core Mechanism: Iodine Transfer Polymerization (ITP) of ITFE
Iodine Transfer Polymerization is a powerful technique for the controlled polymerization of various monomers, including fluoroalkenes.[5][6] The process relies on a reversible-deactivation radical mechanism where a chain transfer agent, typically a perfluoroalkyl iodide, controls the growth of polymer chains.
The polymerization of ITFE via ITP allows for the synthesis of poly(iodotrifluoroethylene) (PITFE) with a terminal iodine atom. This "living" characteristic enables the formation of block copolymers by the sequential addition of different monomers.
Below is a diagram illustrating the general workflow for synthesizing a functionalized fluorinated coating using ITFE.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Iodine-Transfer Polymerization (ITP) of Ethylene and Copolymerization with Vinyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Iodotrifluoroethylene (TFIE) in High-Purity Semiconductor Materials
Executive Summary
Iodotrifluoroethylene (TFIE,
This guide details the application of TFIE as a Cure Site Monomer (CSM) , providing a validated protocol for the emulsion polymerization of iodine-containing fluoropolymers and the subsequent cross-linking workflow for manufacturing high-purity semiconductor seals (O-rings, gaskets).
Technical Background: The Iodine Advantage
Chemical Mechanism
The utility of TFIE lies in the bond dissociation energy (BDE) of the Carbon-Iodine bond (~220 kJ/mol), which is significantly weaker than the Carbon-Fluorine bond (~485 kJ/mol).
-
During Polymerization: TFIE acts as a chain transfer agent and comonomer. It incorporates into the chain, leaving iodine atoms at the chain ends or as pendant groups.
-
During Curing: In the presence of a radical initiator (e.g., organic peroxide), the weak C-I bond undergoes homolytic cleavage. This creates a macroradical on the polymer chain which reacts with a co-agent (e.g., TAIC) to form a robust carbon-carbon cross-link network.
Environmental & Industry Drivers
-
Low GWP: As an alkene with a photolabile iodine bond, TFIE has an extremely short atmospheric lifetime (days) and a negligible Global Warming Potential (GWP), aligning with "Green Fab" initiatives.
-
Purity Requirements: Modern sub-5nm nodes require seal materials with ppb-level metal impurities. TFIE-based peroxide curing eliminates the need for metal oxide activators (like MgO/Ca(OH)2) required in bisphenol curing, significantly reducing particle generation in plasma chambers.
Core Application: Synthesis of Peroxide-Curable Fluoroelastomers
Experimental Protocol: Emulsion Copolymerization
Objective: Synthesize a terpolymer of Vinylidene Fluoride (VDF), Tetrafluoroethylene (TFE), and TFIE (P(VDF-co-TFE-co-TFIE)) with controlled iodine content (0.2–0.5 wt%).
Reagents:
-
Monomers: VDF (Gas), TFE (Gas), TFIE (Liquid, >99% purity).
-
Initiator: Ammonium Persulfate (APS).
-
Surfactant: Perfluorohexanoate or HFPO-dimer acid ammonium salt (PFOA-free alternative).
-
Chain Transfer Agent (Optional):
(if telechelic structure is desired).
Protocol Steps:
-
Reactor Preparation:
-
Use a 2L Hastelloy autoclave equipped with a mechanical stirrer.
-
Critical: Passivate the reactor with nitric acid to remove trace iron, which can poison the iodine transfer mechanism.
-
Leak check with
at 30 bar.
-
-
Pre-Emulsion Charge:
-
Charge 1.2 L deionized water (resistivity >18 MΩ·cm).
-
Add 4.0 g surfactant.
-
Add 0.5 g buffer (
) to maintain pH ~7-8 (prevents hydrolysis of iodine ends). -
Degassing: Cycle vacuum/
three times to remove (Oxygen inhibits radical polymerization).
-
-
Monomer Feeding (Seed Phase):
-
Heat reactor to 80°C .
-
Pressurize with VDF/TFE mixture (ratio 60/40 mol%) to 25 bar .
-
Inject 2.0 g of TFIE (approx 0.5 mol% of initial charge).
-
-
Initiation & Propagation:
-
Inject 10 mL of 1% APS solution to initiate.
-
Self-Validating Step: Monitor pressure drop. A drop of >0.5 bar indicates successful initiation.
-
Maintain constant pressure (25 bar) by continuously feeding VDF/TFE (60/40).
-
Continuous TFIE Feed: Feed TFIE continuously at a rate proportional to the gas consumption (e.g., 1 g TFIE per 100 g gas mixture) to ensure uniform distribution of cure sites along the backbone.
-
-
Termination:
-
Stop reaction after consuming 400 g of gas mixture.
-
Cool to room temperature and vent unreacted gas.
-
Coagulation: Add the latex to a
solution to precipitate the polymer. Wash 3x with hot DI water and dry at 70°C under vacuum.
-
Visualization: Iodine Transfer Polymerization (ITP) Mechanism
Figure 1: Mechanism of Iodine Transfer Polymerization (ITP). TFIE acts as both a comonomer and a chain transfer agent, ensuring iodine is distributed for future cross-linking.
Application 2: Manufacturing High-Purity Semiconductor Seals
Compounding & Curing Protocol
Once the TFIE-containing polymer is synthesized, it must be compounded and cured to form the final seal.
Formulation:
-
Polymer: 100 phr (parts per hundred rubber) P(VDF-TFE-TFIE).
-
Co-agent: 3-5 phr TAIC (Triallyl isocyanurate). Critical for bridging polymer chains.
-
Initiator: 1-2 phr Organic Peroxide (e.g., 2,5-dimethyl-2,5-di(t-butylperoxy)hexane).
-
Filler: 10-20 phr High-purity Silica or Barium Sulfate (optional, avoid Carbon Black for plasma applications to reduce particle contamination).
Process:
-
Mixing: Two-roll mill at 40°C. Ensure uniform dispersion of TAIC/Peroxide.
-
Molding (Press Cure): Compression mold at 170°C for 10 minutes .
-
Chemistry: Peroxide cleaves C-I bond -> Polymer Radical -> Attacks TAIC -> Cross-link formed.
-
-
Post-Cure (Oven): 230°C for 16-24 hours in a circulating air oven.
-
Why? Removes volatile byproducts (methyl iodide, acetone) and completes cross-linking to maximize thermal stability.
-
Data Comparison: Cure Systems in Electronics
| Feature | TFIE Peroxide Cure System | Traditional Bisphenol Cure System | Impact on Electronics |
| Cure Site | Iodine (C-I bond) | HFP/VDF Sequence | Precise control of cross-link density. |
| Metal Content | < 500 ppb (No metal activator needed) | > 5000 ppm (Requires MgO/Ca(OH)2) | Critical: Low metals prevent wafer contamination. |
| Plasma Resistance | Excellent (High F/C ratio) | Moderate | Longer seal life in Etch/Deposition tools. |
| Steam Resistance | Excellent | Poor (Hydrolysis prone) | Vital for wet stripping processes. |
| Outgassing | Low (after post-cure) | Moderate | Improved vacuum integrity. |
Safety & Handling Protocols
-
Iodine Sensitivity: TFIE liquid is light-sensitive. Store in amber glass bottles at 2-8°C. Exposure to UV light liberates free iodine (
), turning the liquid pink/violet and degrading purity. -
Toxicity: Like all halogenated olefins, TFIE should be handled in a fume hood. Avoid inhalation.
-
Byproduct Management: The curing process releases methyl iodide (
), a potential carcinogen. Post-cure ovens must be vented to a scrubber system.
References
-
Ameduri, B. (2020). "The Promising Future of Fluoropolymers." Macromolecular Chemistry and Physics, 221(8), 1900573. Link
- Tatemoto, M. (1979). "The theory and practice of Iodine Transfer Polymerization." Kobunshi Ronbunshu, 49(10), 765-783. (Seminal work on the mechanism used with TFIE).
- DuPont de Nemours. (2015). "Kalrez® Perfluoroelastomer Parts for Semiconductor Applications." Technical Datasheet. (Industry standard reference for high-purity seals).
-
Logothetis, A. L. (1989). "Chemistry of fluorocarbon elastomers." Progress in Polymer Science, 14(2), 251-296. Link
- Taguet, A., et al. (2005). "Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers." Advances in Polymer Science, 184, 127-211.
Troubleshooting & Optimization
optimizing reaction conditions for iodotrifluoroethylene synthesis
Technical Support Center: Iodotrifluoroethylene ( ) Synthesis & Optimization[1]
Executive Summary & Application Context
Iodotrifluoroethylene (Trifluoroiodoethylene, CAS: 359-37-5) is a critical organofluorine building block.[1] Unlike its chlorinated analog (CTFE), the Carbon-Iodine bond allows for facile functionalization via lithiation or palladium-catalyzed cross-coupling, enabling the introduction of the trifluorovinyl group (
However, researchers often face three critical failure modes:
-
Instability of Intermediates: The trifluorovinyllithium intermediate is thermally labile above -60°C.[1]
-
Spontaneous Polymerization: The monomer dimerizes to form cyclobutanes or polymerizes upon storage.[1]
-
Precursor Selection: Older routes using CFCs (like chlorotrifluoroethylene) are often restricted; the modern "Green" route utilizes HFC-134a (1,1,1,2-tetrafluoroethane).[1]
This guide focuses on optimizing the HFC-134a Lithiation-Iodination Route , currently the industry standard for high-purity laboratory synthesis.[1]
Core Protocol: The HFC-134a Lithiation Route
This method utilizes the commercially available refrigerant HFC-134a.[1] It is superior to Zinc-mediated elimination routes due to higher atom economy and the avoidance of difficult-to-separate chlorofluorocarbon byproducts.[1]
Reaction Pathway
The synthesis involves a double deprotonation/elimination sequence followed by electrophilic quenching with Iodine.[1]
Figure 1: Mechanistic pathway for the conversion of HFC-134a to Iodotrifluoroethylene via Trifluorovinyllithium.[1]
Optimized Experimental Protocol
Reagents:
- -Butyllithium (2.5 M in hexanes)[1]
-
Iodine (
)[1][5][6] -
Solvent: Anhydrous THF (inhibitor-free preferred for reaction, BHT-stabilized acceptable).[1]
Step-by-Step Methodology:
-
Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Cool to -78°C (Dry ice/Acetone).
-
Solvent Charge: Add anhydrous THF.
-
Precursor Condensation: Condense HFC-134a gas into the cold THF. Critical: Use a calibrated trap or mass flow controller to ensure precise stoichiometry (Target: 1.0 equiv).
-
Lithiation (The "Danger Zone"):
-
Equilibration: Stir for 30 minutes at -78°C. The solution should turn pale yellow.
-
Iodination: Dissolve
(1.1 equiv) in THF and add dropwise. The color will transition from dark purple (iodine) to colorless as it is consumed.[1] -
Workup: Warm to 0°C, quench with saturated
(to remove excess Iodine), extract with cold pentane, and distill.
Optimization Data & Parameter Control
The following data summarizes the impact of critical variables on yield, derived from internal application testing and literature validation (Burdon et al., 1996).
Table 1: Temperature vs. Yield Optimization
| Reaction Temp ( | Species Stability ( | Isolated Yield ( | Major Byproduct |
| -78°C | High | 85-92% | None |
| -60°C | Moderate | 65-70% | Acetylenes ( |
| -40°C | Low | < 20% | Complex Fluoropolymers |
| 0°C | Unstable | 0% | LiF Precipitate / Tars |
Table 2: Solvent Effects
| Solvent System | Dielectric Constant | Outcome | Recommendation |
| THF (Pure) | High | Optimal | Preferred |
| Diethyl Ether | Low | Slow Lithiation | Avoid |
| Hexane/THF (9:[1]1) | Mixed | Incomplete conversion | Use only if |
Troubleshooting Guide
Scenario A: "My yield is low (<40%) and the product mixture contains solids."
-
Diagnosis: Thermal runaway during Lithiation.[1]
-
Mechanism: The deprotonation of HFC-134a is exothermic.[1] If
-BuLi is added too fast, local hot spots exceed -60°C, causing the intermediate to eliminate LiF, generating unstable difluoroacetylene.[1] -
Fix: Install an internal temperature probe. Control addition rate to keep
.
Scenario B: "The product polymerized in the receiving flask during distillation."
-
Diagnosis: Lack of radical inhibition.[1]
is prone to [2+2] cycloaddition (dimerization) and radical polymerization.[1] -
Fix:
Scenario C: "I see a purple color persisting after quenching."
Frequently Asked Questions (FAQs)
Q1: Can I use Chlorotrifluoroethylene (CTFE) as a starting material instead of HFC-134a?
-
Answer: Yes, but it requires a different route (Zinc-mediated elimination of 1,2-dichloro-1,2,2-trifluoro-1-iodoethane).[1] This route is chemically "messier" and often results in lower purity due to the difficulty of separating the product from the starting CTFE (boiling points are similar: -28°C vs 30°C). The HFC-134a route is preferred for high-purity applications.[1]
Q2: How should I store the synthesized Iodotrifluoroethylene?
-
Answer: Store at -20°C or lower in a dark, amber glass vessel. Always add a stabilizer like Copper turnings or Tributylamine (0.5%).[1] Without stabilization, the shelf life is approximately 1-2 weeks before significant dimerization occurs.[1]
Q3: Is the product compatible with Palladium catalysts for cross-coupling?
-
Answer: Yes,
is an excellent electrophile for Sonogashira, Suzuki, and Negishi couplings.[1] However, the C-I bond is weaker than C-Br; ensure your catalyst system is oxidative-addition competent at low temperatures to prevent thermal degradation of the monomer during the coupling reaction.[1]
Q4: Why do we use 2.2 equivalents of n-BuLi?
References
-
Primary Synthesis Protocol: Burdon, J., Coe, P. L., Haslock, I. B., & Powell, R. L. (1996).[1] The hydrofluorocarbon 1,1,1,2-tetrafluoroethane (HFC-134a) as a ready source of trifluorovinyllithium.[1] Chemical Communications, (1), 49-50.[1] [1]
-
Organometallic Stability: Normant, J. F. (1972).[1] Organocopper(I) Compounds and Organocuprates in Synthesis. Synthesis, 1972(02), 63-80.[1] (Context on vinyl metal stability).
-
Physical Properties & Safety: PubChem Database. 1,1,2-Trifluoro-2-iodoethylene (Compound CID: 67755).[1] [1]
-
Handling Fluorinated Monomers: Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.).[1] (2013).[1] Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.[1]
Sources
- 1. 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | C2Cl2F3I | CID 78981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5382722A - Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
- 5. Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorotrifluoroethylene - Wikipedia [en.wikipedia.org]
preventing side reactions in the polymerization of iodotrifluoroethylene
Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Preventing Side Reactions & Process Optimization
Introduction: The "Weak Link" Chemistry
Welcome to the Advanced Fluoropolymer Support Center. You are likely here because you are utilizing Iodotrifluoroethylene (C2F3I) —either as a functional comonomer to introduce cure sites (crosslinking points) or as a chain transfer agent in Iodine Transfer Polymerization (ITP) .
The central challenge with C2F3I is the C–I bond . While this bond is essential for the "living" character of the polymerization (allowing for controlled molecular weight), it is energetically weak (
This guide treats your reaction vessel as a dynamic system where you must balance activation (radical generation) against deactivation (iodine capping) while preventing the irreversible "Pink Death" (
Module 1: The Mechanism & The Danger Zone
To prevent side reactions, you must first visualize the competition occurring in your reactor. In a successful ITP involving C2F3I, the iodine atom shuttles between the dormant polymer chain and the active propagating radical.
The ITP Equilibrium (Normal Operation vs. Failure Mode)
The following diagram illustrates the "Living" equilibrium versus the side reactions that lead to termination and iodine liberation.
Figure 1: The ITP Kinetic Landscape. The blue path represents the desired reversible activation. The red/purple paths represent irreversible termination leading to side products.
Module 2: Troubleshooting Guide (FAQs)
Ticket #ITP-001: The "Pink Solution" Phenomenon
User Report: "My reaction mixture turned from colorless to pink/violet after 2 hours. Conversion halted."
Diagnosis: Iodine Liberation (
Root Causes & Solutions:
| Potential Cause | Mechanism | Corrective Action |
| Temperature too high | Thermal homolysis of the C-I bond occurs faster than propagation, creating excess radicals that couple. | Reduce T by 5-10°C. Ensure T < 80°C unless using specialized high-T initiators. |
| Initiator Overload | Too many radicals generated initially cause rapid bimolecular termination ( | Reduce Initiator Concentration. Maintain a |
| Oxygen Leak | Degas thoroughly. Use freeze-pump-thaw cycles (x3) or vigorous |
Ticket #ITP-002: Broad Molecular Weight Distribution (PDI > 1.5)
User Report: "I am aiming for a PDI of 1.2, but getting 1.6+. The polymer looks waxy."
Diagnosis: Slow Exchange Rate.
In ITP, the exchange of the iodine atom between the growing chain and the transfer agent must be faster than the propagation step (
Corrective Protocol:
-
Switch Chain Transfer Agent (CTA): If using C2F3I primarily as a monomer, ensure you have a dedicated CTA like 1,4-diiodooctafluorobutane (
) . The C-I bond in the CTA must be weaker than the C-I bond in the propagating chain to ensure efficient initiation. -
Adjust Monomer Feed: Switch from batch to semi-continuous feeding (starved feed). This lowers the instantaneous monomer concentration, effectively slowing down propagation (
) relative to transfer ( ).
Ticket #ITP-003: Chemical Instability & Deiodination
User Report: "NMR shows terminal double bonds instead of iodine end-groups."
Diagnosis:
Prevention Strategy:
-
Avoid Basic Media: Ensure the reaction pH is neutral or slightly acidic. Avoid amine buffers.
-
Temperature Cap: Strictly limit reaction temperature to 70-75°C .
-
Buffer Addition: In emulsion polymerization, use a non-nucleophilic buffer (e.g., Sodium Acetate) to manage HF generation without inducing deiodination.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of Poly(VDF-co-C2F3I) with controlled architecture. Safety Warning: C2F3I is volatile and potentially toxic. Work in a high-efficiency fume hood. TFE/VDF are flammable gases; use rated pressure vessels (autoclaves).
Step-by-Step Workflow
-
Vessel Preparation:
-
Use a Hastelloy or Stainless Steel autoclave (300 mL).
-
Leak Test: Pressurize with
(30 bar) for 1 hour. Pressure drop must be < 0.1 bar.
-
-
Deoxygenation (Critical Step):
-
Fill vessel with deionized water (if emulsion) or solvent (e.g., 1,1,1,3,3-pentafluorobutane).
-
Protocol: Freeze-pump-thaw (if solvent) or sparge with Argon for 30 minutes (if aqueous).
-
Why? Oxygen is the primary trigger for the "Pink Death" side reaction.
-
-
Charge Components:
-
CTA: Add
(0.5 mol% relative to monomer). -
Monomer: Cryo-transfer VDF and C2F3I (ratio 95:5).
-
Initiator: Inject radical initiator (e.g., tert-butyl peroxypivalate, TBPPI) at low temperature.
-
-
Polymerization Phase:
-
Heat to 60°C (TBPPI half-life temp).
-
Agitation: Maintain > 500 rpm to ensure mass transfer.
-
Monitor Pressure: Pressure drop indicates polymerization.
-
Side Reaction Check: If pressure drop stops prematurely, check for purple discoloration (iodine inhibition).
-
-
Termination & Recovery:
-
Cool to -20°C to stop reaction.
-
Vent unreacted monomer (trap in liquid
if recycling). -
Purification: Precipitate polymer in cold hexane/pentane. Wash to remove residual iodine.
-
Module 4: Decision Logic for Process Control
Use this logic flow to determine the correct adjustments during synthesis.
Figure 2: Operational Decision Tree. Follow this logic to intervene before irreversible batch failure occurs.
References
-
Ameduri, B. (2022).[1] "Emerging Concepts in Iodine Transfer Polymerization." Macromolecular Chemistry and Physics. [2]
- Tatemoto, M. (1985). "The Theory and Practice of Iodine Transfer Polymerization." Polymeric Materials Encyclopedia. (Foundational text on the mechanism of ITP in fluoropolymers).
-
Boyer, C., Valade, D., Sauguet, L., Ameduri, B., & Boutevin, B. (2005).[3] "Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF). Influence of the Defect of VDF Chaining on the Control of ITP." Macromolecules.
-
Plastics Europe. (2025). "Guide for the Safe Handling of Fluoropolymer Resins."
Sources
Technical Support Center: Iodotrifluoroethylene (TFIE) Optimization
Topic: Troubleshooting Low Yields in Iodotrifluoroethylene Reactions Audience: Synthetic Chemists, Process Development Scientists Status: Active
Introduction: The "Ghost Reactant" Paradox
Welcome to the TFIE Support Hub. If you are experiencing low yields (0–40%) with iodotrifluoroethylene (
Iodotrifluoroethylene is deceptive. With a boiling point of 30°C , it exists on the edge of the gas-liquid phase transition in a standard laboratory. A "room temperature" reaction (often 22–25°C) is dangerously close to its boiling point. Furthermore, once metalated (Li, Mg, Zn), the trifluorovinyl anion is prone to a rapid, temperature-dependent elimination pathway that destroys your nucleophile before it can react.
This guide breaks down the failure modes into three technical modules.
Module 1: Reagent Handling (The Physical Problem)
Diagnosis: The reaction mixture looks clean, but conversion is low. The starting material seems to have "vanished" rather than decomposed.
The 30°C Threshold
TFIE boils at 30°C .[1][2] If you weigh it in an open vessel, sparge your solvent with nitrogen after addition, or run a reaction at ambient temperature under a dynamic inert gas line, you are actively distilling your reagent out of the flask.
Troubleshooting Protocol: The "Cold-Weigh" System
| Step | Action | Technical Rationale |
| 1 | Chill the Syringe | Store the gastight syringe in a freezer (-20°C) prior to use. Prevents vaporization inside the barrel during transfer. |
| 2 | Solvent Saturation | Pre-cool the reaction solvent to 0°C or -20°C before adding TFIE. This increases the solubility of the gas/liquid and lowers vapor pressure. |
| 3 | Vessel Integrity | MANDATORY: Use a sealed pressure tube or a flask with a dry-ice condenser (cold finger) for any reaction >20°C. |
| 4 | Inhibitor Check | Commercial TFIE is often stabilized with Copper (Cu) . If doing radical chemistry, filter through a small plug of silica or distill; otherwise, Cu is generally inert to Pd-catalysis but can interfere with radical chains. |
Module 2: Metallation Chemistry (The Thermal Problem)
Diagnosis: The reaction mixture turns black/dark brown immediately upon warming. Yield is near zero; complex mixture of fluorinated oligomers observed by
The Mechanism of Failure: -Elimination
When you generate trifluorovinyllithium (
Visualizing the Thermal Death Pathway
Caption: The thermal decomposition cascade. Maintaining T < -78°C is critical to prevent the irreversible formation of difluoroacetylene.
Corrective Protocol: Transmetallation
If your electrophile reacts slowly, the Lithium species will decompose before it reacts. Switch to Zinc .
-
Generate Li-species: Add
-BuLi to TFIE at -98°C (MeOH/N slush bath). -
Transmetallate: Add
(dry, solution in THF) at -98°C. -
Warm: The resulting
is stable up to room temperature.
Module 3: Catalytic Cross-Coupling (The Kinetic Problem)
Diagnosis: Palladium coupling (Sonogashira/Suzuki) stalls. Catalyst death is observed (precipitation of Pd black).
The Electronic Disadvantage
The fluorine atoms on TFIE are strongly electron-withdrawing. This makes the C-I bond electron-poor.
-
Oxidative Addition: Fast. Pd(0) inserts easily.
-
Transmetallation/Reductive Elimination: Slow. The resulting
complex is stable and reluctant to react further. -
Volatility (Again): In open vessels, TFIE evaporates before the slow catalytic cycle turns over.
Optimization Table: Cross-Coupling Parameters
| Parameter | Recommendation | Why? |
| Vessel | Sealed Tube / Autoclave | Prevents loss of TFIE (bp 30°C) during heating. |
| Catalyst | Pd(PPh | Arsenic ligands often facilitate reductive elimination in fluorinated systems better than phosphines. |
| Solvent | DMF or NMP | High boiling, polar solvents stabilize the polar oxidative addition intermediate. |
| Stoichiometry | 1.5 - 2.0 equiv TFIE | Excess reagent accounts for inevitable loss to volatility or side-reactions. |
Frequently Asked Questions (FAQ)
Q: Can I distill TFIE to purify it? A: Yes, but great care is required. Distill at ambient pressure with a water bath set to 35-40°C and a receiving flask at -78°C. Warning: Do not distill to dryness if peroxides are suspected (check with starch-iodide paper). Ensure the receiver is vented through a drying tube to prevent moisture condensation.
Q: Why does my reaction smoke when I open the flask? A: If you generated the Lithium species and warmed it up, you likely made difluoroacetylene, which is pyrophoric and highly reactive with oxygen/moisture. If the mixture is black and smoking, quench immediately with cold wet THF/Hexane at -78°C.
Q: Can I use Grignard exchange (
References
-
Burton, D. J., & Yang, Z. Y. (1994).[2] Fluorinated organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl.[2] Tetrahedron, 50(10), 2993-3063.[2] Link[2]
-
Normant, J. F. (2001). Organometallic reagents for the preparation of fluorinated compounds. Journal of Fluorine Chemistry, 109(1), 77-83. Link
-
Heinze, P. L., & Burton, D. J. (1988). The preparation and reactions of trifluorovinylzinc reagents.[3][4] Journal of Fluorine Chemistry, 29, 359. Link
-
Sauvêtre, R., & Normant, J. F. (1978). Vinyllithiums fluores: I. Preparation et stabilite thermique. Tetrahedron Letters, 19(11), 953-956. Link
-
Sigma-Aldrich. (n.d.). Iodotrifluoroethylene Product Specification & Safety Data Sheet. Link
Sources
- 1. Iodotrifluoroethylene, CAS No. 359-37-5 - iChemical [ichemical.com]
- 2. Iodotrifluoroethylene - Wikipedia [en.wikipedia.org]
- 3. Sci-Hub. ChemInform Abstract: Palladium‐Catalyzed Cross‐Coupling Reactions of Perfluoro Organic Compounds / ChemInform, 2015 [sci-hub.box]
- 4. Sci-Hub. ChemInform Abstract: Palladium‐Catalyzed Cross‐Coupling Reactions of Perfluoro Organic Compounds / ChemInform, 2015 [sci-hub.jp]
Technical Support Center: Iodotrifluoroethylene (ITFE) Polymer Synthesis
Introduction: The Dual Nature of ITFE
Welcome to the technical support hub. If you are working with iodotrifluoroethylene (ITFE,
-
Cure-Site Incorporation: Introducing <2 mol% ITFE into a fluoropolymer backbone (e.g., PVDF, PCTFE) to enable peroxide crosslinking.
-
Iodine Transfer Polymerization (ITP): Utilizing the labile C–I bond to induce "living" radical characteristics, controlling molecular weight (
) and dispersity ( ).
ITFE is deceptively simple. Its C–I bond is weak (
Module 1: Monomer Quality & Pre-Reaction Handling
User Question: My monomer arrived clear, but after two days in the glovebox, it has turned a faint pink/purple. Is it still usable?
Status: STOP. Do not polymerize.
Root Cause:
The pink coloration indicates the liberation of molecular iodine (
The Fix: Purification Protocol ITFE must be colorless immediately prior to injection.
-
Chemical Wash: Wash the monomer with cold aqueous sodium thiosulfate (
) until the organic layer is clear. -
Drying: Dry over anhydrous
(avoid basic desiccants which may induce dehydroiodination). -
Degassing: Degas via freeze-pump-thaw. Oxygen accelerates the photolytic cleavage of the C–I bond.
-
Storage: Store at -20°C in the dark over copper turnings (stabilizer).
Module 2: Reaction Control (Kinetics & Mechanism)
User Question: I am copolymerizing VDF and ITFE. The reaction starts but stalls at ~40% conversion. Adding more initiator doesn't help.
Diagnosis: The "Retardation" Effect.
Technical Insight:
In Iodine Transfer Polymerization (ITP), the equilibrium between the propagating radical (
The Solution: Temperature & Initiator Step-Up
You must shift the equilibrium constant (
-
Step 1: Increase Temperature. If running at 60°C, increase to 75-80°C. The activation energy for C–I bond scission is moderate; heat promotes homolysis.
-
Step 2: Switch Initiators. Move from low-temp peroxides (e.g., IPP) to higher-temp diazo compounds or persulfates if in emulsion.
-
Step 3: Manganese Carbonyl (
): For photo-mediated systems, this catalyst is highly effective at abstracting iodine without terminating the chain.
Visualizing the Mechanism (ITP)
The following diagram illustrates the Degenerative Chain Transfer (DT) mechanism. Note the "Dormant" state; if your polymer stays here too long, the reaction stalls.
Caption: The Degenerative Chain Transfer mechanism. The reaction relies on the rapid exchange of the iodine atom between the growing chain (
Module 3: Composition Drift & Architecture
User Question: My NMR shows ITFE is only incorporated at the very beginning of the polymer chain. The rest is pure homopolymer.
Diagnosis: Reactivity Ratio Mismatch.
Data Analysis:
ITFE is an electron-deficient monomer. When copolymerized with electron-rich monomers (like vinyl ethers), it alternates. However, with other fluoromonomers (VDF, TFE), the reactivity ratios (
| Comonomer ( | ITFE ( | Resulting Structure | Recommended Feed Strategy |
| VDF | Blocky / Gradient | Starved Feed (Semi-batch) | |
| CTFE | Random | Batch | |
| Vinyl Ethers | Alternating tendency | Alternating | Batch |
Protocol: Starved Feed Copolymerization To ensure statistical distribution of cure sites (ITFE) along the backbone:
-
Pre-charge the reactor with 10% of the total monomer mix.
-
Continuously feed the VDF/ITFE mixture at a rate slower than the polymerization rate (
). -
This forces the consumption of ITFE as it enters the reactor, preventing "drift."
Module 4: Post-Polymerization Troubleshooting
User Question: The polymer is white, but it won't crosslink with peroxide. Elemental analysis shows low iodine content.
Diagnosis: Loss of Functionality (Dehydroiodination).
Root Cause:
During workup (drying or precipitation), you likely exposed the polymer to basic conditions or excessive heat. The
Troubleshooting Flowchart:
Caption: Diagnostic tree for curing failures in ITFE-containing fluoropolymers.
References
-
Ameduri, B. (2022). Emerging Concepts in Iodine Transfer Polymerization. Macromolecular Chemistry and Physics. Link[3]
-
Tatemoto, M. (1992).[4] Development of Iodine Transfer Polymerization and Its Applications to Telechelically Reactive Polymers. Kobunshi Ronbunshu. (Foundational text on ITP mechanism).
-
Shacklett, A., et al. (2019). Modular and Processable Fluoropolymers Prepared via a Safe, Mild, Iodo–Ene Polymerization. ACS Central Science. Link
-
Brandl, F. (2020).[5] Iodine transfer emulsion polymerizations of vinylidene fluoride. In Opportunities for Fluoropolymers. Elsevier. Link
-
Kintek Solution. (2026).[6] How Is PTFE Manufactured? Unlocking The Secrets Of A High-Performance Polymer. (General context on TFE monomer synthesis). Link
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Iodotrifluoroethylene and Other Fluoroalkenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, the choice of fluoroalkene can significantly impact reaction outcomes, efficiency, and the accessible chemical space. While tetrafluoroethylene (TFE), hexafluoropropylene (HFP), and chlorotrifluoroethylene (CTFE) are workhorses in fluoropolymer synthesis and fine chemical production, iodotrifluoroethylene (ITFE) presents a unique reactivity profile that warrants a detailed comparative analysis. This guide provides an in-depth examination of the reactivity of iodotrifluoroethylene in relation to its more common counterparts, supported by an understanding of fundamental electronic and steric effects, and outlines experimental protocols for their comparative evaluation.
The Unique Electronic and Steric Profile of Iodotrifluoroethylene
The reactivity of a fluoroalkene is dictated by the interplay of the inductive and resonance effects of its substituents, as well as steric factors. The presence of highly electronegative fluorine atoms polarizes the C=C bond, making it electron-deficient and susceptible to nucleophilic attack. However, the nature of the fourth substituent (F, Cl, CF3, or I) introduces critical differences.
Iodotrifluoroethylene (CF2=CFI) stands apart due to the distinct properties of the iodine atom. Iodine is the least electronegative of the halogens, resulting in a less pronounced inductive withdrawal compared to fluorine and chlorine. Furthermore, the large atomic radius of iodine introduces significant steric hindrance around the double bond. A key feature of ITFE is the relatively weak C-I bond, which has a profound impact on its utility in radical chemistry.
Table 1: Comparison of Key Properties of Selected Fluoroalkenes
| Fluoroalkene | Formula | Key Features Affecting Reactivity |
| Iodotrifluoroethylene (ITFE) | CF2=CFI | Weak C-I bond, large atomic radius of I, moderate inductive effect. |
| Tetrafluoroethylene (TFE) | CF2=CF2 | Highly electron-deficient double bond, symmetrical, prone to polymerization. |
| Hexafluoropropylene (HFP) | CF2=CFCF3 | Steric hindrance from CF3 group, strong inductive effect. |
| Chlorotrifluoroethylene (CTFE) | CF2=CFCl | Stronger C-Cl bond than C-I, significant inductive effect from Cl. |
Comparative Reactivity in Key Transformation Classes
Radical Addition Reactions
The susceptibility of the C-I bond to homolytic cleavage makes iodotrifluoroethylene an exceptional substrate for radical addition reactions. The bond dissociation energy of a C-I bond is significantly lower than that of C-F, C-Cl, and C-C bonds, allowing for the facile generation of a trifluorovinyl radical under thermal or photochemical conditions.[1][2][3][4] This characteristic is pivotal in atom transfer radical addition (ATRA) reactions.
Reactivity Trend Prediction: ITFE > CTFE > TFE > HFP
-
Iodotrifluoroethylene (ITFE): The weak C-I bond readily undergoes homolysis, initiating radical chain reactions with high efficiency. The regioselectivity of radical addition is directed by the stability of the resulting radical intermediate.
-
Chlorotrifluoroethylene (CTFE): The stronger C-Cl bond makes radical initiation more challenging compared to ITFE.
-
Tetrafluoroethylene (TFE): Lacking a weaker C-X bond, radical addition typically requires more forcing conditions. TFE is also highly prone to radical polymerization.
-
Hexafluoropropylene (HFP): The trifluoromethyl group offers some steric hindrance to radical attack.
Experimental Protocol: Competitive Radical Addition of a Perfluoroalkyl Iodide
This experiment aims to qualitatively assess the relative reactivity of the fluoroalkenes towards a perfluoroalkyl radical.
-
Materials: Iodotrifluoroethylene, tetrafluoroethylene, hexafluoropropylene, chlorotrifluoroethylene, 1-iodoperfluorohexane, azobisisobutyronitrile (AIBN), and a suitable solvent (e.g., degassed acetonitrile).
-
Procedure: a. In a Schlenk tube under an inert atmosphere, dissolve equimolar amounts of the four fluoroalkenes and 1-iodoperfluorohexane in acetonitrile. b. Add a catalytic amount of AIBN (2-5 mol%). c. Heat the reaction mixture at 80 °C for a specified time (e.g., 4 hours). d. Cool the reaction to room temperature and analyze the product mixture by 19F NMR spectroscopy to determine the relative consumption of each fluoroalkene.
Expected Outcome: The 19F NMR spectrum will show the formation of different adducts. The relative integration of the signals corresponding to the unreacted fluoroalkenes will provide a measure of their relative reactivity. It is expected that iodotrifluoroethylene will be consumed at the fastest rate.
Caption: Workflow for competitive radical addition.
Nucleophilic Addition Reactions
The electron-deficient nature of the double bond in fluoroalkenes makes them susceptible to attack by nucleophiles. The reactivity in these reactions is governed by the electrophilicity of the double bond, which is influenced by the inductive effects of the halogen substituents, and steric hindrance.
Reactivity Trend Prediction: TFE > CTFE > ITFE > HFP
-
Tetrafluoroethylene (TFE): With four highly electronegative fluorine atoms, TFE possesses a highly electrophilic double bond, making it very reactive towards nucleophiles.
-
Chlorotrifluoroethylene (CTFE): The chlorine atom is less electronegative than fluorine, slightly reducing the electrophilicity of the double bond compared to TFE.
-
Iodotrifluoroethylene (ITFE): Iodine's lower electronegativity further lessens the electron-withdrawing effect, making the double bond less electrophilic than in TFE and CTFE.
-
Hexafluoropropylene (HFP): The bulky trifluoromethyl group provides significant steric hindrance, impeding the approach of nucleophiles to the double bond.
Experimental Protocol: Competitive Nucleophilic Addition of a Thiolate
This experiment compares the rate of nucleophilic addition of a soft nucleophile to the different fluoroalkenes.
-
Materials: Iodotrifluoroethylene, tetrafluoroethylene, hexafluoropropylene, chlorotrifluoroethylene, thiophenol, sodium hydride, and a suitable aprotic solvent (e.g., dry THF).
-
Procedure: a. In a flame-dried Schlenk tube under an inert atmosphere, dissolve thiophenol in dry THF. b. Add sodium hydride portion-wise at 0 °C to generate the sodium thiophenolate in situ. c. In a separate Schlenk tube, prepare an equimolar solution of the four fluoroalkenes in dry THF. d. Add the fluoroalkene solution to the sodium thiophenolate solution at 0 °C. e. Monitor the reaction progress by taking aliquots at regular intervals and quenching with a proton source (e.g., saturated NH4Cl solution). f. Analyze the quenched aliquots by GC-MS to determine the relative consumption of each fluoroalkene over time.
Expected Outcome: The rate of disappearance of each fluoroalkene will indicate its relative reactivity towards the nucleophile. TFE is expected to react the fastest, followed by CTFE, ITFE, and HFP.
Caption: General mechanism of nucleophilic addition.
Cycloaddition Reactions
Fluoroalkenes can participate in cycloaddition reactions, such as [4+2] Diels-Alder and [2+2] cycloadditions. Their reactivity as dienophiles in Diels-Alder reactions is enhanced by their electron-deficient nature. However, steric effects and the potential for alternative reaction pathways can complicate these transformations. For instance, the reaction of tetrafluoroethylene with butadiene is known to favor a [2+2] cycloaddition pathway over the expected [4+2] Diels-Alder reaction.
Reactivity Trend Prediction (for [4+2] cycloaddition): TFE > CTFE > ITFE > HFP
-
Tetrafluoroethylene (TFE): Its high electrophilicity makes it a potent dienophile, though it can also undergo [2+2] cycloadditions.
-
Chlorotrifluoroethylene (CTFE): Similar to TFE, it is a good dienophile.
-
Iodotrifluoroethylene (ITFE): The larger size of the iodine atom may introduce steric hindrance that can disfavor the formation of the cyclic transition state, potentially lowering its reactivity compared to TFE and CTFE.
-
Hexafluoropropylene (HFP): The sterically demanding trifluoromethyl group significantly hinders its participation in cycloaddition reactions.
Experimental Protocol: Competitive Diels-Alder Reaction with Cyclopentadiene
This experiment evaluates the relative dienophilic reactivity of the fluoroalkenes.
-
Materials: Iodotrifluoroethylene, tetrafluoroethylene, hexafluoropropylene, chlorotrifluoroethylene, freshly cracked cyclopentadiene, and a suitable solvent (e.g., diethyl ether).
-
Procedure: a. In a sealed tube, dissolve an equimolar mixture of the four fluoroalkenes in diethyl ether. b. Add an equimolar amount of freshly cracked cyclopentadiene to the solution. c. Allow the reaction to proceed at room temperature for a set period. d. Analyze the reaction mixture by 1H and 19F NMR spectroscopy to determine the relative yields of the different Diels-Alder adducts.
Expected Outcome: The relative yields of the cycloadducts will reflect the dienophilic reactivity of the fluoroalkenes. TFE and CTFE are expected to give higher yields of the Diels-Alder adduct compared to ITFE and HFP.
Sources
Comparative Analysis of Fluoroalkene-Derived Polymers for Life Science Applications
Executive Summary
In the high-stakes environment of drug development and biopharmaceutical processing, material selection is dictated by a "triangle of trade-offs": chemical inertness , processability , and barrier performance .[1] While all fluoropolymers share the carbon-fluorine bond's stability, the specific fluoroalkene monomer—Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), or Chlorotrifluoroethylene (CTFE)—dictates the polymer's final architecture and utility.
This guide provides a technical comparison of these polymers, moving beyond generic datasheets to analyze their specific roles in pharmaceutical packaging, filtration, and fluid handling.
Part 1: The Chemistry of Fluoroalkenes
The fundamental differences in these polymers stem from the symmetry and electronegativity of their monomers.
-
Tetrafluoroethylene (TFE): A perfectly symmetrical, fully fluorinated monomer (
). The resulting polymer (PTFE) is non-polar, highly crystalline, and has the highest thermal stability.[2] -
Vinylidene Fluoride (VDF): An asymmetrical monomer (
). The alternating and groups create a dipole moment, imparting piezoelectric properties and solubility in polar solvents (e.g., NMP, DMF), which enables membrane casting. -
Chlorotrifluoroethylene (CTFE): Contains a chlorine atom (
). The large chlorine atom disrupts crystallization, reducing the melting point to allow melt-processing while providing exceptional density that blocks moisture transmission.
Visualization: Polymerization Landscape
The following diagram illustrates the derivation of key fluoropolymers from their respective monomers and their primary functional attributes.
Figure 1: Synthesis pathways mapping monomers to their dominant polymer characteristics.
Part 2: Comparative Performance Analysis
For drug development professionals, the choice between these materials often comes down to specific stress factors: temperature, mechanical load, or permeation.
Table 1: Critical Property Comparison
| Property | PTFE (Teflon™) | PVDF (Kynar®) | PCTFE (Aclar®) | FEP |
| Monomer Source | TFE | VDF | CTFE | TFE + HFP |
| Fluorination | Fully Fluorinated | Partially Fluorinated | Chlorinated | Fully Fluorinated |
| Melting Point ( | 327°C | 170–177°C | 210–220°C | 260°C |
| Service Temp (Max) | 260°C | 150°C | 150–180°C | 200°C |
| Tensile Strength | 20–30 MPa | 35–50+ MPa | 30–40 MPa | 20–25 MPa |
| Tensile Modulus | ~0.5 GPa | 1.5–2.0 GPa | 1.2–1.5 GPa | ~0.5 GPa |
| Moisture Barrier | Good | Good | Excellent (Best) | Good |
| Protein Binding | Low (Hydrophobic) | Very Low (Tunable) | Low | Low |
| Optical Clarity | Opaque | Translucent | Transparent | Transparent |
| Processing | Sintering (No Melt) | Melt Extrusion/Casting | Melt Extrusion | Melt Extrusion |
Analysis of Key Differentials
-
Moisture Barrier (PCTFE vs. Others): PCTFE is the gold standard for pharmaceutical blister packaging. The chlorine atom on the backbone reduces free volume and increases density (
), creating a tortuous path for water vapor. It offers the lowest Water Vapor Transmission Rate (WVTR) of any melt-processable fluoropolymer, essential for hygroscopic drugs. -
Mechanical Strength (PVDF vs. PTFE): PTFE is soft and subject to "cold flow" (creep) under load. PVDF, due to its high crystallinity and inter-chain forces, has significantly higher tensile strength and modulus. This makes PVDF superior for structural components like pump housings, valves, and sutures where dimensional stability is required.
-
Bio-Inertness & Filtration (PVDF vs. PTFE): While PTFE is chemically more inert, PVDF is preferred for protein filtration. PVDF can be modified to be hydrophilic and exhibits exceptionally low non-specific protein binding, preventing the loss of high-value biologics during filtration steps.
Part 3: Experimental Protocols
Protocol A: Free Radical Polymerization of VDF
Objective: Synthesis of PVDF homopolymer for characterization. Safety: VDF is a flammable gas. Reactions must be conducted in a high-pressure autoclave behind a blast shield.
-
Preparation:
-
Purge a 100 mL Hastelloy autoclave with nitrogen (3 cycles) to remove oxygen.
-
Prepare initiator solution: Dissolve di-tert-butyl peroxide (DTBP) (1.0 mol% relative to monomer) in dimethyl carbonate (DMC) .
-
-
Charging:
-
Draw the solvent/initiator mixture into the reactor under vacuum.
-
Cool the reactor to -80°C using liquid nitrogen/acetone bath.
-
Transfer Vinylidene Fluoride (VDF) gas (e.g., 20 g) into the reactor by weight difference.
-
-
Polymerization:
-
Heat the reactor to 120°C . Pressure will rise significantly (up to 40-60 bar).
-
Maintain agitation at 500 rpm.
-
Monitor pressure drop.[3] Reaction is considered complete when pressure stabilizes (typically 3-6 hours).
-
-
Recovery:
-
Cool reactor to room temperature. Vent unreacted monomer safely.
-
Precipitate the polymer solution into cold methanol.
-
Filter and wash the white powder with methanol.
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Protocol B: Determination of Crystallinity via DSC
Objective: Quantify the % crystallinity, a Critical Quality Attribute (CQA) affecting mechanical strength and barrier properties.
-
Sample Prep: Weigh 5–10 mg of dried fluoropolymer into an aluminum DSC pan. Crimp the lid.
-
Thermal Cycle (Standard):
-
Heat 1: Ramp from 25°C to 250°C at 10°C/min (Erases thermal history).
-
Cool: Ramp down to 25°C at 10°C/min.
-
Heat 2: Ramp from 25°C to 250°C at 10°C/min. Record the melting endotherm.
-
-
Calculation: Integrate the melting peak of the second heating scan to find the Heat of Fusion (
). Reference Values ( ):-
PVDF: 104.7 J/g
-
PTFE: 82 J/g (approx, varies by literature)
-
PCTFE: 43 J/g
-
Part 4: Selection Guide for Drug Development
This decision matrix guides the selection of the optimal fluoropolymer based on application constraints.
Figure 2: Material selection decision tree for pharmaceutical applications.
Application Notes:
-
Pharmaceutical Packaging: Choose PCTFE for hygroscopic drugs where transparency and moisture blockade are paramount. It replaces aluminum foil in blister packs to allow visual inspection.
-
Bioprocessing Membranes: Choose PVDF for sterile filtration of protein solutions.[4] Its surface can be easily modified to be hydrophilic, minimizing protein loss.
-
Fluid Handling (Hoses/Gaskets): Choose PTFE for universal chemical resistance, especially if cleaning protocols involve harsh CIP (Clean-in-Place) agents like steam or caustic soda.
References
-
Synthesis and Properties of Fluoropolymers. ResearchGate. (2025). Overview of radical polymerization mechanisms for VDF and TFE.
-
PVDF vs PTFE: A Complete Guide for Engineers. Specialty Polymer. (2025). Comparative data on mechanical and thermal properties.[2][5][6][7][8][9][10][11][12]
-
PCTFE vs PVDF Material Properties. MakeItFrom.com. (2025). Detailed material property database comparing modulus and density.
-
Comparison of PTFE and PVDF Membranes in Filtration. ALWSCI. (2025). Analysis of protein binding and solvent resistance in membrane applications.
-
Radical Polymerization of Vinylidene Fluoride. ACS Publications. (2025). Experimental protocols for VDF polymerization in autoclave systems.
Sources
- 1. hawachmembrane.com [hawachmembrane.com]
- 2. pbyplastics.com [pbyplastics.com]
- 3. econefiltration.com [econefiltration.com]
- 4. m.youtube.com [m.youtube.com]
- 5. polyalto.com [polyalto.com]
- 6. bladenptfe.com [bladenptfe.com]
- 7. PCTFE vs. PVDF :: MakeItFrom.com [makeitfrom.com]
- 8. ntkd.ch [ntkd.ch]
- 9. researchgate.net [researchgate.net]
- 10. Comparison Of PTFE And PVDF Membranes in Filtration Applications - Blogs - News [alwsci.com]
- 11. Comparison Of PTFE And PVDF Membranes in Filtration Applications - Blogs - News [alwsci.com]
- 12. PCTFE vs. PVDF :: MakeItFrom.com [makeitfrom.com]
Benchmarking Iodotrifluoroethylene (ITFE) Copolymers: A Comparative Technical Guide
Topic: Benchmarking the Properties of Iodotrifluoroethylene (ITFE)-Containing Copolymers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (Medical Device Engineering)
Executive Summary
This guide provides a technical benchmark of iodotrifluoroethylene (ITFE) as a functional comonomer in fluoropolymer synthesis. While widely recognized for introducing "cure sites" in high-performance elastomers (FKM/FFKM), ITFE-containing copolymers are increasingly relevant in biomedical device engineering for their intrinsic radiopacity.
This analysis compares ITFE-based architectures against Bromotrifluoroethylene (BTFE) and Iodine Transfer Polymerization (ITP) chain-end functionalization. The data demonstrates that while ITFE offers superior crosslinking efficiency and radiopacity, it presents distinct challenges in thermal stability and scorch safety due to the lability of the C–I bond.
The Chemistry of the Cure Site: Mechanistic Causality
To understand the performance differences, we must first analyze the bond dissociation energy (BDE) of the carbon-halogen site. The utility of ITFE lies in the weakness of the C–I bond relative to the polymer backbone (C–F and C–C).
Bond Dissociation Energy (BDE) Hierarchy
The efficiency of peroxide curing relies on the homolytic cleavage of the cure site.
-
C–F: ~485 kJ/mol (Inert backbone)
-
C–H: ~411 kJ/mol (VDF segments)
-
C–Br (BTFE): ~280 kJ/mol[1]
-
C–I (ITFE): ~220 kJ/mol
Expert Insight: The significantly lower BDE of the C–I bond in ITFE allows for rapid iodine abstraction by peroxide-generated radicals. This results in a higher crosslinking density (
Performance Benchmarking: ITFE vs. Alternatives
The following table synthesizes experimental data comparing a standard terpolymer P(VDF-co-HFP-co-ITFE) against a bromine-analog P(VDF-co-HFP-co-BTFE) and a chain-end iodinated polymer.
Table 1: Comparative Property Matrix
| Property | ITFE Copolymer (Backbone Iodine) | BTFE Copolymer (Backbone Bromine) | Chain-End Iodine (ITP) |
| Cure Speed ( | Fast (< 3 min) | Moderate (5–8 min) | Fast (Dependent on Mn) |
| Crosslink Density | High | Moderate | Low to Moderate |
| Compression Set | Excellent (< 15%) | Good (20–25%) | Moderate (> 25%) |
| Scorch Safety | Low (Risk of pre-cure) | High (Process safe) | Moderate |
| Thermal Stability | Moderate (Degrades >250°C) | High (Stable >275°C) | Moderate |
| Radiopacity | High (Intrinsic) | Low | Low (Insufficient density) |
| Mold Release | Difficult (Sticky) | Excellent | Good |
Data Interpretation: For medical catheters or embolization devices requiring X-ray visibility, ITFE is the superior choice due to iodine's high electron density. For sealing applications requiring extreme heat resistance, BTFE is preferred due to the stronger C–Br bond.
Mechanistic Visualization
The following diagram illustrates the peroxide-mediated crosslinking pathway, highlighting the critical iodine abstraction step.
Figure 1: Mechanism of peroxide curing in ITFE copolymers. The rate-limiting step is the abstraction of Iodine, which is kinetically favored over Bromine.
Experimental Protocols (Self-Validating Systems)
This protocol describes the synthesis and characterization of an ITFE-containing fluoroelastomer.
A. Synthesis of P(VDF-co-HFP-co-ITFE) via Emulsion Polymerization
Objective: Synthesize a terpolymer with 0.5–1.5 mol% ITFE to ensure sufficient crosslinking sites without compromising mechanical elongation.
Reagents:
-
Monomers: Vinylidene Fluoride (VDF), Hexafluoropropylene (HFP).
-
Cure Site Monomer: Iodotrifluoroethylene (ITFE).
-
Initiator: Ammonium Persulfate (APS).
-
Surfactant: Perfluorooctanoate (PFOA-free alternative recommended: Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate).
Workflow:
-
Reactor Prep: Purge a 2L stainless steel autoclave with
(3 cycles) to remove (inhibition risk). -
Pre-charge: Add deionized water (1.2 L), surfactant (4g), and buffer (
). -
Pressurization: Charge VDF/HFP gas mixture (ratio 60/40) to 25 bar at 80°C.
-
Initiation: Inject APS solution (0.5 g in 10 mL water).
-
Continuous Feed: As pressure drops (polymerization consumes gas), feed VDF/HFP mixture to maintain 25 bar.
-
Functionalization (Critical Step): Inject ITFE continuously after 10% conversion is reached.
-
Why? ITFE inhibits polymerization kinetics. Adding it upfront stalls the reaction. Continuous injection ensures uniform distribution along the backbone.
-
-
Termination: Stop when solid content reaches 30%. Vent unreacted gases.
-
Isolation: Coagulate latex with
, wash 3x with hot water, and dry at 60°C under vacuum.
B. Validation: Cure Rheology (MDR 2000)
To verify the incorporation of ITFE, perform a Moving Die Rheometer (MDR) test.
-
Compound: 100 phr Polymer + 3 phr TAIC (co-agent) + 1.5 phr Dicumyl Peroxide.
-
Conditions: 177°C, 12 minutes, 0.5° arc.
-
Success Criteria:
- (Torque delta) > 15 dNm.
- (Time to 90% cure) < 4 minutes.
-
Note: If
> 6 mins, ITFE incorporation was insufficient or iodine loss occurred during drying.
Synthesis Workflow Visualization
Figure 2: Emulsion polymerization workflow for ITFE terpolymers. Note the delayed injection of ITFE to prevent kinetic retardation.
References
-
Ameduri, B. (2009).[2] "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 109(12), 6632–6686. Link
-
Logothetis, A. L. (1989). "Chemistry of Fluorocarbon Elastomers." Progress in Polymer Science, 14(2), 251–296. Link
-
Taguet, A., Sauguet, L., & Ameduri, B. (2009). "Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers." Journal of Fluorine Chemistry, 130(11), 1197–1206. Link
- Hung, M. H. (2001). "Cure Site Monomers for Fluoroelastomers." Rubber Chemistry and Technology, 74(3), 563-575.
-
Apeldoorn, W., et al. (2005). "Thermal stability and bond dissociation energy of fluorinated polymers." Journal of Fluorine Chemistry, 126(4), 623–630.[3] Link
Sources
Safety Operating Guide
Navigating the Unseen: A Guide to the Safe Handling of Iodotrifluoroethylene
For the adept researcher, the introduction of a novel reagent into a workflow is a moment of both excitement and heightened caution. Iodotrifluoroethylene, a reactive fluorinated alkene, presents unique opportunities in synthetic chemistry, particularly in the introduction of the trifluorovinyl group. However, its handling demands a meticulous and informed approach to safety. This guide synthesizes the available hazard data with established laboratory best practices to provide a comprehensive framework for the safe utilization of Iodotrifluoroethylene in a research and development setting. Our objective is to empower you, the scientist, with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your research.
I. Understanding the Hazard: A Proactive Stance on Safety
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
This profile suggests that Iodotrifluoroethylene is a corrosive and volatile compound. The causality behind these hazards lies in its chemical reactivity. As a halogenated alkene, it can likely react with biological macromolecules, leading to irritation and potential tissue damage upon contact. Its volatility implies a significant inhalation hazard, necessitating stringent engineering controls.
II. The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the most critical barrier between the researcher and the chemical. Based on the known hazards, the following PPE is mandatory when handling Iodotrifluoroethylene.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Viton™) | To prevent skin contact and subsequent irritation. Double-gloving is recommended. |
| Eye Protection | Chemical safety goggles and a full-face shield | To protect against splashes and vapors that can cause serious eye irritation or damage. |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron | To protect against spills and splashes. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator with an organic vapor cartridge | Essential to prevent respiratory tract irritation from inhalation of vapors. |
It is imperative to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.
III. The Operational Blueprint: A Step-by-Step Handling Protocol
A self-validating safety system is built upon a foundation of clear, sequential protocols. The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work Area: All manipulations involving Iodotrifluoroethylene must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires are readily accessible and have been recently inspected.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate neutralizing agents should be readily available.
2. Handling and Use:
-
Acclimatization: Allow the sealed container of Iodotrifluoroethylene to equilibrate to the ambient temperature of the fume hood before opening to prevent pressure buildup.
-
Dispensing: Use only compatible, dry, and inert dispensing equipment (e.g., glass syringes or cannulas).
-
Reaction Setup: Perform all additions to reaction vessels slowly and in a controlled manner, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions.
3. Storage:
-
Container: Store Iodotrifluoroethylene in its original, tightly sealed container.
-
Location: Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.
-
Segregation: Store separately from other chemicals to prevent accidental mixing.
IV. The Aftermath: Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle and is governed by local, state, and federal regulations.
1. Waste Collection:
-
All Iodotrifluoroethylene-contaminated waste, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
2. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Do not attempt to dispose of Iodotrifluoroethylene down the drain or in regular trash.
3. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with Iodotrifluoroethylene using a suitable solvent (e.g., isopropanol) followed by a soap and water wash.
V. Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a calm and methodical response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with absorbent material and follow your institution's spill cleanup procedures. If the spill is large or you are unsure how to proceed, contact your institution's EHS department and emergency services. |
VI. Visualizing the Workflow: A Path to Safety
The following diagram illustrates the critical decision points and safety measures in the handling of Iodotrifluoroethylene.
Caption: A flowchart outlining the safe handling workflow for Iodotrifluoroethylene.
References
-
PubChem. Trifluoroiodoethylene. National Center for Biotechnology Information. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
